DL-alpha-Tocopherol acetate
Description
Historical Milestones in Alpha-Tocopherol (B171835) and its Acetate (B1210297) Research
The journey to understanding DL-alpha-tocopherol acetate began with the discovery of vitamin E itself. In 1922, Herbert M. Evans and Katherine S. Bishop identified a factor in green leafy vegetables essential for reproduction in rats. researchgate.netjst.go.jp This led to the isolation of compounds with vitamin E activity from wheat germ oil in 1936 by Evans and his colleagues, who named them alpha-tocopherol and beta-tocopherol. mdpi.comencyclopedia.pub The name "tocopherol" was derived from the Greek words "tokos" (childbirth) and "phero" (to bear), with the "-ol" suffix indicating its alcoholic nature. mdpi.comencyclopedia.pub
A significant breakthrough occurred in 1938 when the German chemist Erhard Fernholz elucidated the chemical structure of alpha-tocopherol. mdpi.comresearchgate.net Shortly after, Swiss chemist Paul Karrer achieved the first chemical synthesis of alpha-tocopherol. mdpi.comencyclopedia.pub This initial synthetic version was a mixture of stereoisomers, termed dl-α-tocopherol. encyclopedia.pub
Recognizing the instability of the alcohol form of vitamin E, Otto Isler, in collaboration with Paul Karrer, developed a method to stabilize it through acetylation. mdpi.com This process involved reacting synthesized α-tocopherol with acetic acid anhydride (B1165640) to produce α-tocopheryl acetate. mdpi.com Isler's tests confirmed that this acetate form retained its biological potency over time, a crucial factor for practical applications. mdpi.comresearchgate.net This innovation led to the launch of the world's first synthetic vitamin E product, "Ephynal Acetate" (dl-α-tocopheryl acetate), in 1939. mdpi.com
In 1941, the Health Organization of the League of Nations established an international standard for vitamin E, defining one international unit (IU) as the specific activity of 1 mg of synthetic dl-α-tocopheryl acetate. mdpi.com
Key Historical Developments:
| Year | Milestone | Key Researchers/Organizations |
| 1922 | Discovery of a dietary factor essential for reproduction (Vitamin E). researchgate.netjst.go.jp | Herbert M. Evans and Katherine S. Bishop |
| 1936 | Isolation of α-tocopherol and ß-tocopherol from wheat germ oil. mdpi.comencyclopedia.pub | Herbert M. Evans and colleagues |
| 1938 | Elucidation of the chemical structure of α-tocopherol. mdpi.comresearchgate.net | Erhard Fernholz |
| 1938 | First chemical synthesis of α-tocopherol. mdpi.comencyclopedia.pub | Paul Karrer |
| 1938 | Development of α-tocopheryl acetate for stability. mdpi.com | Otto Isler and Paul Karrer |
| 1939 | Launch of the first commercial synthetic vitamin E product, dl-α-tocopheryl acetate. mdpi.com | - |
| 1941 | Establishment of the international standard for vitamin E based on dl-α-tocopheryl acetate. mdpi.com | Health Organization of the League of Nations |
Evolution of Scientific Understanding of this compound
Initial research focused on the fundamental role of vitamin E in preventing reproductive failure in animals. mdpi.comresearchgate.net The development of synthetic dl-α-tocopheryl acetate allowed for more controlled and widespread studies. mdpi.com A pivotal study series from 1945 to 1947 by Harris and Ludwig established the relative biopotency of natural RRR-α-tocopherol versus synthetic all-rac-α-tocopherol (and their acetate esters), finding a ratio of 1.36:1, a standard that has long been used in animal nutrition. mdpi.com
The scientific understanding of this compound has evolved significantly from its initial identification as an essential nutrient for reproduction. Research has expanded to investigate its role as a potent lipid-soluble antioxidant, protecting cell membranes from oxidative damage. mdpi.comrug.nl This antioxidant property is central to many of its proposed benefits. drugbank.comconsensus.app
Further research has delved into the immunomodulatory effects of vitamin E, with studies showing that alpha-tocopherol can enhance the response of T lymphocytes. drugbank.comconsensus.app Investigations have also explored its role in gene expression, cell signaling, and the prevention of various chronic diseases, although results from clinical trials have sometimes been inconsistent with population studies. rug.nlwikipedia.org
More recent research has focused on the comparative bioavailability and efficacy of natural versus synthetic forms of vitamin E. chiro.orgnih.gov Studies have shown that the liver preferentially selects the natural d-alpha form of vitamin E for transport and distribution throughout the body. chiro.org This has led to a deeper understanding of the different biological activities of the various stereoisomers present in synthetic this compound. oregonstate.edunih.gov
Contextualization within the Broader Vitamin E Research Landscape
The development of synthetic this compound was a major step in vitamin E research, providing a stable and standardized form for supplementation and fortification. mdpi.comdrugbank.com This has been particularly important in animal nutrition, where it is commonly added to feeds to improve animal health, growth, and meat quality. mdpi.comresearchgate.net
Research comparing this compound with its natural counterpart, d-alpha-tocopherol acetate, has been a significant area of study. chiro.orgnih.gov While both are esterified for stability, the synthetic form is a mixture of eight stereoisomers, only one of which is identical to the natural form. chiro.orgoregonstate.edu This has implications for their relative bioavailability and biological potency. scirp.org
The broader landscape of vitamin E research also encompasses investigations into the potential health benefits of vitamin E in preventing chronic diseases such as cardiovascular disease, cancer, and neurodegenerative disorders. drugbank.comwikipedia.org However, large-scale clinical trials using this compound have yielded mixed results, highlighting the complexity of vitamin E's role in human health and the need for further research to understand the effects of different forms and dosages. wikipedia.orgnih.gov
Comparison of Natural vs. Synthetic Alpha-Tocopherol:
| Feature | Natural Alpha-Tocopherol (d-alpha-tocopherol) | Synthetic Alpha-Tocopherol (dl-alpha-tocopherol) |
| Source | Extracted from plant oils. wikipedia.org | Synthesized from petrochemicals. betalabservices.com |
| Stereoisomers | One isomer (RRR-α-tocopherol). chiro.org | A mixture of eight stereoisomers. chiro.orgoregonstate.edu |
| Bioavailability | Higher bioavailability. chiro.orgoregonstate.edu | Lower bioavailability compared to the natural form. oregonstate.edu |
| Labeling | Typically labeled with a "d-" prefix (e.g., d-alpha-tocopherol). chiro.org | Typically labeled with a "dl-" prefix (e.g., dl-alpha-tocopherol). chiro.org |
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
_In addition to any following information, owing to d-alpha-Tocopherol acetate's closely related chemical nature with alpha-Tocopherol acetate, please also refer to the drug information page for alpha-Tocopherol acetate for further data._ Although all forms of Vitamin E exhibit antioxidant activity, it is known that the antioxidant activity of vitamin E is not sufficient to explain the vitamin's biological activity. Vitamin E's anti-atherogenic activity involves the inhibition of the oxidation of LDL and the accumulation of oxLDL in the arterial wall. It also appears to reduce oxLDL-induced apoptosis in human endothelial cells. Oxidation of LDL is a key early step in atherogenesis as it triggers a number of events which lead to the formation of atherosclerotic plaque. In addition, vitamin E inhibits protein kinase C (PKC) activity. PKC plays a role in smooth muscle cell proliferation, and, thus, the inhibition of PKC results in inhibition of smooth muscle cell proliferation, which is involved in atherogenesis. Vitamin E's antithrombotic and anticoagulant activities involves the downregulation of the expression of intracellular cell adhesion molecule(ICAM)-1 and vascular cell adhesion molecule(VCAM)-1 which lowers the adhesion of blood components to the endothelium. In addition, vitamin E upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase (COX)-1 which in turn enhances the release of prostacyclin. Prostacyclin is a vasodilating factor and inhibitor of platelet aggregation and platelet release. It is also known that platelet aggregation is mediated by a mechanism involving the binding of fibrinogen to the glycoprotein IIb/IIIa (GPIIb/IIIa) complex of platelets. GPIIb/IIIa is the major membrane receptor protein that is key to the role of the platelet aggregation response. GPIIb is the alpha-subunit of this platelet membrane protein. Alpha-tocopherol downregulates GPIIb promoter activity which results in reduction of GPIIb protein expression and decreased platelet aggregation. Vitamin E has also been found in culture to decrease plasma production of thrombin, a protein which binds to platelets and induces aggregation. A metabolite of vitamin E called vitamin E quinone or alpha-tocopheryl quinone (TQ) is a potent anticoagulant. This metabolite inhibits vitamin K-dependent carboxylase, which is a major enzyme in the coagulation cascade. The neuroprotective effects of vitamin E are explained by its antioxidant effects. Many disorders of the nervous system are caused by oxidative stress. Vitamin E protects against this stress, thereby protecting the nervouse system. The immunomodulatory effects of Vitamin E have been demonstrated in vitro, where alpha-tocopherol increases mitogenic response of T lymphocytes from aged mice. The mechanism of this response by vitamin E is not well understood, however it has been suggested that vitamin E itself may have mitogenic activity independent of its antioxidant activity. Lastly, the mechanism of action of vitamin E's antiviral effects (primarily against HIV-1) involves its antioxidant activity. Vitamin E reduces oxidative stress, which is thought to contribute to HIV-1 pathogenesis, as well as to the pathogenesis of other viral infections. Vitamin E also affects membrane integrity and fluidity and, since HIV-1 is a membraned virus, altering membrane fluidity of HIV-1 may interfere with its ability to bind to cell-receptor sites, thus decreasing its infectivity. Vitamin E's antioxidant capabilities are perhaps the primary biological action associated with alpha-tocopherol. In general, antioxidants protect cells from the damaging effects of free radicals, which are molecules that consist of an unshared electron. These unshared electrons are highly energetic and react rapidly with oxygen to form reactive oxygen species (ROS). In doing so, free radicals are capable of damaging cells, which may facilitate their contribution to the development of various diseases. Moreover, the human body naturally forms ROS when it converts food into energy and is also exposed to environmental free radicals contained in cigarette smoke, air pollution, or ultraviolet radiation from the sun. It is believed that perhaps vitamin E antioxidants might be able to protect body cells from the damaging effects of such frequent free radical and ROS exposure. Specifically, vitamin E is a chain-breaking antioxidant that prevents the propagation of free radical reactions. The vitamin E molecule is specifically a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins. Peroxyl free radicals react with vitamin E a thousand times more rapidly than they do with the aforementioned polyunsaturated fatty acids. Furthermore, the phenolic hydroxyl group of tocopherol reacts with an organic peroxyl radical to form an organic hydroperoxide and tocopheroxyl radical. This tocopheroxyl radical can then undergo various possible reactions: it could (a) be reduced by other antioxidants to tocopherol, (b) react with another tocopheroxyl radical to form non-reactive products like tocopherol dimers, (c) undergo further oxidation to tocopheryl quinone, or (d) even act as a prooxidant and oxidize other lipids. In addition to the antioxidant actions of vitamin E, there have been a number of studies that report various other specific molecular functions associated with vitamin E. For example, alpha-tocopherol is capable of inhibiting protein kinase C activity, which is involved in cell proliferation and differentiation in smooth muscle cells, human platelets, and monocytes. In particular, protein kinase C inhibition by alpha-tocopherol is partially attributable to its attenuating effect on the generation of membrane-derived dialglycerol, a lipid that facilitates protein kinase C translocation, thereby increasing its activity. In addition, vitamin E enrichment of endothelial cells downregulates the expression of intercellular cell adhesion molecule (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), thereby decreasing the adhesion of blood cell components to the endothelium. Vitamin E also upregulates the expression of cytosolic phospholipase A2 and cyclooxygenase-1. The increased expression of these two rate-limiting enzymes in the arachidonic acid cascade explains the observation that vitamin E, in a dose-dependent fashion, enhanced the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation in humans. Furthermore, vitamin E can inhibit platelet adhesion, aggregation, and platelet release reactions. The vitamin can also evidently inhibit the plasma generation of thrombin, a potent endogenous hormone that binds to platelet receptors and induces aggregation of platelets. Moreover, vitamin E may also be able to decrease monocyte adhesion to the endothellium by downregulating expression of adhesion molecules and decreasing monocyte superoxide production. Given these proposed biological activities of vitamin E, the substance continues to generate ongoing interest and studies in whether or not vitamin E can assist in delaying or preventing various diseases with any one or more of its biologic actions. For instance, studies continue to see whether vitamin E's ability to inhibit low-density lipoprotein oxidation can aid in preventing the development of cardiovascular disease or atherogenesis. Similarly, it is also believed that if vitamin E can decrease the chance of cardiovascular disease then it can also decrease the chance of related diabetic disease and complications. In much the same way, it is also believed that perhaps the antioxidant abilities of vitamin E can neutralize free radicals that are constantly reacting and damaging cellular DNA. Furthermore, it is also believed that free radical damage does contribute to protein damage in the ocular lens - another free radical-mediated condition that may potentially be prevented by vitamin E use. Where it is also suggested that various central nervous system disorders like Parkinson's disease, Alzheimer's disease, Down's syndrome, and Tardive Dyskinesia possess some form of oxidative stress component, it is also proposed that perhaps vitamin E use could assist with its antioxidant action. There have also been studies that report the possibility of vitamin E supplementation can improve or reverse the natural decline in cellular immune function in healthy, elderly individuals. As of this time however, there is either only insufficient data or even contradicting data (where certain doses of vitamin E supplementation could even potentially increase all-cause mortality) on which to suggest the use of vitamin E could formally benefit in any of these proposed indications. |
|---|---|
CAS No. |
7695-91-2 |
Molecular Formula |
C31H52O3 |
Molecular Weight |
472.7 g/mol |
IUPAC Name |
[2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate |
InChI |
InChI=1S/C31H52O3/c1-21(2)13-10-14-22(3)15-11-16-23(4)17-12-19-31(9)20-18-28-26(7)29(33-27(8)32)24(5)25(6)30(28)34-31/h21-23H,10-20H2,1-9H3/t22-,23-,31?/m1/s1 |
InChI Key |
ZAKOWWREFLAJOT-ADUHFSDSSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C)C |
boiling_point |
363 °F at 0.01 mmHg (NTP, 1992) >343 degrees Celcius |
density |
0.9507 at 78.1 °F (NTP, 1992) - Less dense than water; will float |
melting_point |
26.5 - 27.5 °C |
Other CAS No. |
58-95-7 7695-91-2 52225-20-4 |
physical_description |
Pellets or Large Crystals, Liquid; Pellets or Large Crystals Solid |
solubility |
less than 1 mg/mL at 63 °F (NTP, 1992) Insoluble in cold water and hot wate |
Synonyms |
3,4-Dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-ol Acetate, Tocopherol alpha Tocopherol alpha Tocopherol Acetate alpha Tocopherol Hemisuccinate alpha Tocopherol Succinate alpha Tocopheryl Calcium Succinate alpha-Tocopherol alpha-tocopherol acetate alpha-tocopherol hemisuccinate alpha-tocopherol succinate alpha-Tocopheryl Calcium Succinate d alpha Tocopherol d alpha Tocopheryl Acetate d-alpha Tocopherol d-alpha-Tocopheryl Acetate R,R,R-alpha-Tocopherol Tocopherol Acetate Tocopherol Succinate Tocopherol, d-alpha Tocopheryl Acetate vitamin E succinate |
Origin of Product |
United States |
Synthesis Methodologies of Dl Alpha Tocopherol Acetate
Historical Synthetic Routes and Early Discoveries
The journey to synthesize DL-alpha-Tocopherol acetate (B1210297) began with the discovery and structural elucidation of vitamin E. Following its isolation by Herbert M. Evans and his team in 1936, the chemical structure of α-tocopherol was determined by Erhard Fernholz in 1938. acs.orgdrugfuture.com This breakthrough paved the way for its chemical synthesis in the same year by multiple research groups.
The pioneering synthesis of a racemic form of α-tocopherol was achieved by Paul Karrer and his colleagues. mdpi.comencyclopedia.pub Their approach involved the condensation of trimethylhydroquinone (B50269) (TMHQ) with phytyl bromide, utilizing zinc chloride (ZnCl₂) as a catalyst. mdpi.comencyclopedia.pub Concurrently, other researchers, including Bergel and his team, as well as Lee Irvin Smith's group, also successfully synthesized α-tocopherol. acs.orgdrugfuture.com While Karrer initially used phytyl bromide, the work by Bergel and Smith established the use of phytol (B49457) as a viable precursor in the condensation with TMHQ. google.com
A significant early development was the recognition of the instability of the tocopherol molecule. Otto Isler, in collaboration with Paul Karrer, addressed this by converting the synthesized α-tocopherol into its acetate ester. preprints.orgmdpi.com They reacted the α-tocopherol with acetic anhydride (B1165640) to produce α-tocopheryl acetate, a more stable compound suitable for practical applications. mdpi.compreprints.orgmdpi.com This foundational work laid the groundwork for the first industrial production of synthetic vitamin E. chimia.ch
Table 1: Pioneering Syntheses of α-Tocopherol (1938)
| Research Group | Aromatic Precursor | Phytyl Precursor | Catalyst | Key Contribution |
| Paul Karrer et al. | Trimethylhydroquinone | Phytyl bromide | Zinc chloride | First synthesis of racemic α-tocopherol. mdpi.comencyclopedia.pub |
| Bergel et al. | Trimethylhydroquinone | Phytol | - | Independent synthesis, contributing to the validation of the structure. drugfuture.com |
| Lee Irvin Smith et al. | Trimethylhydroquinone | Phytol | - | Independent synthesis, further establishing the synthetic route. preprints.orgresearchgate.net |
Contemporary Chemical Synthesis Approaches
The industrial synthesis of DL-alpha-Tocopherol acetate today is a refined version of the original concepts, focusing on efficiency, yield, and purity. The core of the synthesis remains the condensation of an aromatic component with an isoprenoid side chain, followed by esterification.
Acid-Catalyzed Condensation Reactions of Precursors
The cornerstone of modern DL-alpha-Tocopherol synthesis is the acid-catalyzed condensation of 2,3,5-trimethylhydroquinone (TMHQ) with isophytol. chimia.chwikipedia.orgresearchgate.net This reaction, a type of Friedel-Crafts alkylation, forms the chroman ring structure of the tocopherol molecule. wikipedia.orgmt.com A variety of acid catalysts are employed in industrial processes to facilitate this condensation.
These catalysts can be broadly categorized as Lewis acids and Brønsted acids. Historically, a combination of a Lewis acid like zinc chloride (ZnCl₂) and a Brønsted acid such as hydrochloric acid (HCl) was common. google.com However, concerns over corrosion and environmental impact from heavy metals have led to the development of alternative catalytic systems. google.com
Modern approaches utilize a range of catalysts, including:
Sulfur-containing acids: Sulfuric acid, methanesulfonic acid, and p-toluenesulfonic acid have been shown to be effective. google.com
Super Lewis acids: Scandium(III) trifluoromethanesulfonate (B1224126) has demonstrated high efficiency, allowing the reaction to proceed with only a catalytic amount. oup.com
Solid acids: Heterogeneous catalysts like natural and synthetic aluminosilicates, and ion-exchange resins such as Nafion, offer advantages in terms of catalyst recovery and process simplification. stuba.skresearchgate.net
The choice of solvent also plays a crucial role in the reaction's efficiency. While early syntheses used solvents like benzene (B151609), modern processes often employ higher-boiling point aromatic or aliphatic hydrocarbons, or solvent systems involving carbonates like ethylene (B1197577) or propylene (B89431) carbonate. google.comgoogleapis.com
Table 2: Examples of Catalytic Systems in the Condensation of TMHQ and Isophytol
| Catalyst System | Solvent | Reported Yield/Conversion | Reference |
| Zinc chloride / Hydrochloric acid | n-Heptane | - | googleapis.com |
| Scandium(III) trifluoromethanesulfonate | Toluene | 91% yield | oup.com |
| Sulfuric acid / Amine ionic liquid | Acetic acid alkyl ester | - | patsnap.com |
| ZIF-8 (a metal-organic framework) | Solvent-free | 96.31% yield (for subsequent esterification) | tandfonline.comtandfonline.com |
| Nafion/SiO₂ | Toluene | >90% yield | stuba.sk |
Esterification Processes to Yield Acetate Form
The final step in the production of this compound is the esterification of the synthesized all-rac-alpha-tocopherol. The hydroxyl group on the chroman ring of tocopherol is susceptible to oxidation, which leads to a loss of biological activity. preprints.orgmdpi.com To enhance stability and shelf-life, this hydroxyl group is converted to an acetate ester.
The most common method for this esterification is the reaction of all-rac-alpha-tocopherol with acetic anhydride. mdpi.commdpi.com This reaction can be catalyzed by an organic base such as pyridine (B92270). mdpi.com After the reaction, the product is purified, often through distillation, to yield the final this compound as a viscous, pale yellow oil. mdpi.com
Recent research has also explored enzymatic routes for this esterification. For instance, lipases have been used to catalyze the reaction between α-tocopherol and acetic anhydride or vinyl acetate, sometimes in a solvent-free system, achieving high conversion rates. tandfonline.commdpi.com
Advanced Analytical Methodologies for Dl Alpha Tocopherol Acetate Characterization and Quantification
Chromatographic Separation and Detection Techniques
Chromatographic techniques are paramount for the separation and analysis of DL-alpha-tocopherol acetate (B1210297) from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods, each with specific advantages depending on the analytical requirements.
High-Performance Liquid Chromatography (HPLC) with UV and Fluorescence Detection
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of tocopherols (B72186) and their derivatives due to its versatility and the stability of these compounds under HPLC conditions. aocs.org For the determination of DL-alpha-tocopherol acetate, reversed-phase HPLC (RP-HPLC) is commonly employed.
Detection Methods:
UV Detection: this compound can be detected using a UV detector, typically set at a wavelength of around 290 nm or 292 nm. jafs.com.plsielc.com Some methods utilize a detection wavelength of 220 nm for the simultaneous analysis of α-tocopheryl acetate and α-tocopherol. researchgate.net A limit of quantification (LOQ) of 10 mg of vitamin E per kg of feedingstuffs can be achieved with a UV detector. europa.eu
Fluorescence Detection: Fluorescence detection offers higher sensitivity compared to UV detection for tocopherols. nih.gov While this compound itself is not fluorescent, it can be analyzed after saponification to alpha-tocopherol (B171835), which is fluorescent. sigmaaldrich.com Alternatively, post-column photochemical reactions can be used to convert the acetate to a fluorescent form. nih.gov The typical excitation and emission wavelengths for α-tocopherol are around 290-296 nm and 325-330 nm, respectively. aocs.org With a fluorescence detector, a lower LOQ of 2 mg of vitamin E per kg of feedingstuffs is achievable. europa.eu
A reliable HPLC method for the simultaneous determination of this compound and DL-alpha-tocopherol in foods has been established using a post-column photochemical reaction coupled with both UV and fluorescence detectors. nih.gov
Interactive Table: HPLC Methods for this compound Analysis
| Analytical Method | Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|---|
| RP-HPLC | C18 | 100% Acetonitrile | UV (220 nm) | Dairy products, plant milks, infant formulas | researchgate.net |
| RP-HPLC | Octadecylsilanized silica (B1680970) gel | Methanol (B129727) and water (49:1) | UV (292 nm) | General | nihs.go.jp |
| RP-HPLC | C18 | Methanol | UV (294 nm) | Plasma | tandfonline.com |
| HPLC with post-column photochemical reaction | Sep Pak plus C18 cartridge | Acetonitrile-2-propanol (9:1) for fatty foods; Methanol for low-fat foods | UV and Fluorescence | Foods | nih.gov |
| RP-HPLC | RP-18 | Methanol and isopropanol (B130326) (25:75 v/v) | UV (222 nm) | Cosmetic formulations | researchgate.net |
Gas Chromatography (GC) for Simultaneous Determination
Gas Chromatography (GC), particularly coupled with a flame ionization detector (GC-FID), is another established technique for the analysis of vitamin E. ceu.es GC methods have been used for the determination of this compound in various matrices, including feed additives. europa.eu Often, a derivatization step to form trimethylsilyl (B98337) (TMS) derivatives is required prior to GC analysis to improve volatility and thermal stability. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry) offers a powerful tool for the simultaneous determination of various vitamin E isomers, including alpha-tocopherol, and their acetates in functional foods and nutritional supplements. uobaghdad.edu.iq A simple and rapid GC-MS method has been developed for the simultaneous determination of α-, β-, γ-, and δ-tocopherols and tocotrienols in vegetable oils without the need for saponification or derivatization. rsc.orgrsc.org
Interactive Table: GC Methods for Tocopherol Analysis
| Analytical Method | Column | Carrier Gas | Detection | Key Features | Application | Reference |
|---|---|---|---|---|---|---|
| GC-FID | Diatomaceous earth with poly(dimethyl)siloxane | Nitrogen | FID | European Pharmacopoeia method for feed additives | Feed Additives | europa.eu |
| Capillary GC-MS | Capillary column | - | MS | Stable isotope dilution assay for α-tocopherol and its oxidation products | Tissues | nih.gov |
| GC-MS | DB-5MS fused silica capillary column | Helium | MS | Simultaneous determination of tocopherols and tocotrienols without derivatization | Vegetable Oils | rsc.org |
Chiral Chromatography for Stereoisomer Resolution
DL-alpha-tocopherol is a racemic mixture of eight stereoisomers. atamanchemicals.com Since these stereoisomers exhibit different biological activities, their separation and quantification are of significant interest. ptfarm.pl Chiral chromatography is the primary technique for resolving these stereoisomers.
High-performance liquid chromatography using a chiral stationary phase (chiral HPLC) can separate the eight stereoisomers of all-rac-α-tocopheryl acetate. worktribe.com Polysaccharide-based chiral columns are commonly used for this purpose. lcms.cz For instance, a method using a Chiralpak OP(+) column with a mobile phase of methanol and water separated all-rac-α-Toc acetate into four peaks. mdpi.com Another approach using a Chiralcel OD-H column with hexane (B92381) as the mobile phase separated the stereoisomers into five peaks. mdpi.com
The combination of HPLC and capillary GC has also been employed to separate all eight stereoisomers. ceu.es This typically involves an initial separation into two groups by HPLC, followed by GC analysis of each group. ceu.es More recent developments have focused on simplifying these procedures. ceu.es A robust HPLC method using a polysaccharide-based chiral column with fluorescence detection has been developed for the baseline resolution of RRR-α-tocopherol from its stereoisomers. oup.com
Interactive Table: Chiral Chromatography Methods for Stereoisomer Resolution
| Analytical Method | Chiral Column | Mobile Phase | Detection | Separation Outcome | Application | Reference |
|---|---|---|---|---|---|---|
| Chiral HPLC | Chiralpak OP(+) | Methanol and water (96:4, v/v) | UV (284 nm) | Four peaks | Biological specimens | mdpi.com |
| Chiral HPLC | Chiralcel OD-H | Hexane | - | Five peaks | Pharmaceutical preparations | mdpi.com |
| HPLC with Chiral Column | Polysaccharide-based | Normal phase | Fluorescence | Baseline resolution of RRR-α-tocopherol | Food products | oup.com |
| HPLC/Capillary GC | - | - | - | Separation of all eight stereoisomers | General | ceu.es |
Sample Preparation and Extraction Protocols
Effective sample preparation is a critical step to ensure accurate quantification of this compound, especially in complex matrices like foods and biological samples. The goal is to extract the analyte of interest while removing interfering substances.
Solid Phase Extraction (SPE) Techniques for Complex Matrices
Solid Phase Extraction (SPE) is a widely used cleanup technique for the extraction of this compound from various samples. C18 cartridges are commonly employed for this purpose. researchgate.net The process often involves an initial sample pretreatment, such as with ethanol (B145695), followed by passing the supernatant through the SPE cartridge. researchgate.net This technique has been successfully applied to the analysis of this compound in dairy products, plant-based milks, infant formulas, and pharmaceutical colostrum. researchgate.net
Solvent Extraction Methods and Cleanup Procedures
Solvent extraction is a fundamental technique for isolating this compound from various sample types. aocs.org The choice of solvent depends on the nature of the sample matrix.
For low-fat foods like fruit juice, methanol containing an antioxidant like ascorbic acid is often used for extraction. nih.gov
For fatty foods such as butter and margarine, a mixed solvent system like acetonitrile-2-propanol (9:1) with ascorbic acid is employed. nih.gov
For cosmetic preparations , solvents like isopropyl alcohol, a hexane-methanol mixture (10:90 v/v), or methanol alone have been assessed. researchgate.net
In plasma analysis , after denaturation of lipoproteins with methanol, petroleum ether is used for extraction. tandfonline.com
Following extraction, a cleanup procedure is often necessary. This can involve saponification to hydrolyze the acetate to free tocopherol, which is particularly important if the sample contains other interfering compounds. journalagent.com However, direct extraction methods without saponification are also utilized to avoid aggressive treatments on the analyte. tandfonline.com Common extraction solvents include hexane, chloroform, and acetone (B3395972) mixtures. jafs.com.pl
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the chemical structure of this compound. By analyzing the interaction of the molecule with electromagnetic radiation, methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provide detailed information on its mass, fragmentation pattern, and the arrangement of its atoms, collectively offering a definitive structural fingerprint.
Mass Spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is a powerful tool for the identification and structural analysis of this compound. In GC-MS analysis using electron impact (EI) ionization, the molecule undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion [M]+ is observed at a mass-to-charge ratio (m/z) of 472.7, corresponding to the molecular weight of the compound. nih.gov
Qualitative detection often relies on identifying these characteristic ion pairs. rsc.org Key fragment ions provide structural information; for instance, a prominent peak at m/z 430 results from the loss of the acetate group, while a significant ion at m/z 165 is characteristic of the trimethyl-substituted chromanol ring after cleavage of the phytyl side chain. nih.gov
More advanced techniques like tandem mass spectrometry (LC-MS/MS) offer enhanced specificity and sensitivity through multiple reaction monitoring (MRM). frontiersin.org In this approach, a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the target analyte. For this compound, an optimized MRM transition can be used for definitive quantification and confirmation. frontiersin.org
Table 1: Characteristic GC-MS (EI) Ions for this compound
| Ion | Mass-to-Charge Ratio (m/z) | Description |
|---|---|---|
| [M]+ | 472.7 | Molecular Ion |
| [M-CH₃COOH]+ | 430.0 | Loss of acetic acid from the molecular ion |
| [C₁₃H₁₇O]⁺ | 207.0 | Fragment from the chromanol ring |
| [C₁₀H₁₃O]⁺ | 165.0 | Characteristic fragment of the tocopherol core |
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled detail regarding the carbon-hydrogen framework of this compound, making it a cornerstone for absolute structural elucidation. Both ¹H NMR and ¹³C NMR spectra yield a set of signals corresponding to each unique proton and carbon environment within the molecule.
The ¹H NMR spectrum reveals key information. The protons of the three methyl groups attached to the aromatic part of the chromanol ring typically appear as distinct singlets. The acetate methyl group also produces a sharp singlet. The complex, overlapping signals in the aliphatic region correspond to the numerous methylene (B1212753) (-CH₂-) and methine (-CH-) groups of the long phytyl tail.
The ¹³C NMR spectrum complements this information by showing signals for each carbon atom. nih.gov The carbonyl carbon of the acetate group is readily identified by its characteristic downfield shift. The spectrum also clearly distinguishes the sp²-hybridized carbons of the aromatic ring from the sp³-hybridized carbons of the chromanol ring and the phytyl side chain. researchgate.net In some complex forms, such as polymeric derivatives, extreme peak broadening can occur for carbons around the chromane (B1220400) ring due to conformational exchanges. acs.org
Table 2: Conceptual ¹³C NMR Chemical Shift Regions for this compound
| Structural Moiety | Approximate Chemical Shift (ppm) | Description of Carbons |
|---|---|---|
| Carbonyl (Acetate) | ~170 | Ester carbonyl carbon (C=O) |
| Aromatic Ring | 115-150 | Quaternary and substituted carbons of the benzene (B151609) ring component |
| Chroman Ring (Aliphatic) | 20-80 | Saturated carbons of the heterocyclic ring, including the quaternary carbon C2 |
| Phytyl Side Chain | 10-40 | Aliphatic carbons of the long isoprenoid tail |
| Methyl Groups | 10-25 | Methyl carbons on the ring and the phytyl tail |
Mass Spectrometry (MS) Applications
Validation and Inter-Laboratory Comparative Studies of Analytical Methods
The validation of analytical methods is a critical requirement to ensure that they are reliable, reproducible, and fit for purpose. For this compound, methods are typically validated according to international guidelines, assessing parameters such as linearity, precision, accuracy, recovery, and sensitivity (Limit of Detection and Quantification). dergipark.org.tr
A developed method, such as by GC-MS, is tested for its linear range, which for this compound can be from 0.1 to 40 μg/mL with correlation coefficients (r²) greater than 0.997. rsc.org Precision is evaluated through intra-day (repeatability) and inter-day (intermediate precision) analysis, with relative standard deviations (RSDs) typically below 10%. rsc.org Accuracy is often determined via recovery studies, where a known amount of the standard is added to a sample matrix; average recoveries for this compound are generally expected to be within the 80-110% range. rsc.orgnih.gov The limits of detection (LOD) and quantification (LOQ) define the sensitivity of the method. nih.govresearchgate.net
Table 3: Example Validation Parameters for a GC-MS Method for α-Tocopherol Acetate Determination
| Validation Parameter | Reported Value/Range | Reference |
|---|---|---|
| Linear Range | 0.1 to 40 µg/mL | rsc.org |
| Correlation Coefficient (r²) | > 0.997 | rsc.org |
| Limit of Detection (LOD) | 0.09 to 0.46 ng/mL | rsc.org |
| Limit of Quantification (LOQ) | 0.29 to 1.52 ng/mL | rsc.org |
| Intra-day Precision (RSD) | 4.9% to 8.0% | rsc.org |
| Inter-day Precision (RSD) | 2.1% to 4.9% | rsc.org |
| Average Recovery | 83.2% to 107% | rsc.org |
Biochemical and Molecular Mechanisms of Dl Alpha Tocopherol Acetate in Vitro and Non Human Animal Models
Antioxidant Activity and Oxidative Stress Modulation
DL-alpha-tocopherol acetate (B1210297), a synthetic and stable form of vitamin E, requires conversion to its active form, alpha-tocopherol (B171835), to exert its well-documented antioxidant effects. patsnap.comdrugbank.com This conversion is facilitated by enzymatic hydrolysis, where the acetate group is removed. patsnap.com Once activated, alpha-tocopherol plays a crucial role in protecting cells from the damaging effects of oxidative stress. patsnap.comsmolecule.com
Free Radical Scavenging Properties
Alpha-tocopherol is a potent scavenger of free radicals, which are highly reactive molecules with unpaired electrons that can cause significant cellular damage. patsnap.comsmolecule.comnih.gov It donates a hydrogen atom from the hydroxyl group on its chromanol ring to neutralize these radicals, thereby preventing them from reacting with and damaging vital cellular components like cell membranes, proteins, and DNA. patsnap.comwikipedia.org This antioxidant action is particularly effective in protecting the lipid-rich environment of cell membranes from oxidative damage. patsnap.com
Studies have demonstrated the free radical scavenging capabilities of DL-alpha-tocopherol and its derivatives. In one in vitro study, DL-alpha-tocopherol, along with its acetate, linoleate, and polyoxyethylene succinate (B1194679) derivatives, significantly reduced free radical production. nih.gov However, it is important to note that alpha-tocopherol acetate itself does not possess antioxidant activity and must be hydrolyzed to alpha-tocopherol to become active. researchgate.net The antioxidant activity of different forms of vitamin E can vary depending on the specific assay used. nih.gov
| Vitamin E Form | Free Radical Scavenging Activity (In Vitro) |
| DL-alpha-tocopherol | Demonstrated significant inhibition of free radical production. nih.gov |
| DL-alpha-tocopherol acetate | Requires conversion to alpha-tocopherol to exhibit scavenging properties. nih.govresearchgate.net |
| Tocopheryl linoleate | Showed significant free radical scavenging activity. nih.gov |
| Tocopheryl POE succinate | Exhibited the highest scavenging efficiency in one study. nih.gov |
Inhibition of Lipid Peroxidation Chain Reactions
A primary function of alpha-tocopherol is to act as a major chain-breaking antioxidant within biological membranes, effectively halting the process of lipid peroxidation. wikipedia.orgnih.govahajournals.org Lipid peroxidation is a destructive chain reaction initiated by free radicals that can damage polyunsaturated fatty acids in cell membranes, leading to impaired membrane function and cell injury. ahajournals.org Alpha-tocopherol interrupts this cascade by reacting with lipid peroxyl radicals, thereby preventing the propagation of the chain reaction. wikipedia.org
In animal models, supplementation with this compound has been shown to inhibit lipid peroxidation in various tissues. medchemexpress.comnih.gov For instance, studies in broilers have demonstrated that vitamin E supplementation can improve meat quality by inhibiting lipid oxidation in muscles. nih.gov Similarly, in a mouse model of D-galactose-induced aging, both D-α-tocopherol acetate and DL-α-tocopherol acetate exhibited antioxidant capacity and enhanced the expression of antioxidant-related genes. sciopen.com
Formation and Reactivity of Tocopheroxyl Radicals
Alternatively, the tocopheroxyl radical can react with another tocopheroxyl radical to form non-reactive dimer products. jst.go.jp Under certain conditions, such as a high concentration of peroxyl radicals, the tocopheroxyl radical can react with these radicals to form 8a-(lipid-dioxy)-α-tocopherones, which are then hydrolyzed to α-tocopherylquinone. jst.go.jp In environments with insufficient oxygen, alpha-tocopherol can trap carbon-centered lipid radicals. jst.go.jp However, there is also the potential for the tocopheroxyl radical to act as a pro-oxidant, particularly at high concentrations, where it may oxidize other lipids. drugbank.comnih.govlew.ro
Spectroscopic evidence has confirmed the formation of the α-tocopheroxyl radical through the interaction of α-tocopherol with lipid peroxyl radicals. nih.govresearchgate.net The reactivity of the tocopheroxyl radical can be influenced by its environment; for instance, the presence of metal cations can lead to the formation of a complex that alters its reaction rate. acs.org
Enzyme and Protein Interactions
Protein Kinase C (PKC) Inhibition and Signaling Pathways
Alpha-tocopherol has been shown to inhibit the activity of Protein Kinase C (PKC), a key enzyme involved in signal transduction pathways that regulate cell proliferation and differentiation. smolecule.comnih.govnih.gov This inhibitory effect is specific to alpha-tocopherol and is not observed with beta-tocopherol, despite their similar antioxidant properties. cambridge.orgnih.gov The inhibition of PKC by alpha-tocopherol is not a direct interaction but is mediated by the activation of protein phosphatase 2A (PP2A). nih.govnih.gov PP2A dephosphorylates and thereby inactivates PKC, specifically the alpha isoform (PKCα). nih.govnih.gov
This inhibition of PKC has been observed in various cell types, including smooth muscle cells, platelets, and monocytes. smolecule.com In smooth muscle cells, the alpha-tocopherol-mediated inhibition of PKC leads to a reduction in cell proliferation. nih.gov Studies in human aortic smooth muscle cells suggest that PKCα modulates cell proliferation and is a target for d-alpha-tocopherol inhibition. researchgate.net Furthermore, DL-alpha-tocopherol has been found to inhibit phorbol (B1677699) ester-induced adhesion and shape change in leukemia cells by affecting the cellular distribution of PKC and reducing its membrane association. nih.gov
| Cell Type | Effect of Alpha-Tocopherol on PKC | Downstream Consequence |
| Smooth Muscle Cells | Inhibition of PKC activity via PP2A activation. nih.govnih.gov | Attenuation of cell proliferation. nih.gov |
| Leukemia Cells | Inhibition of PKC activity and altered cellular distribution. nih.gov | Inhibition of phorbol ester-induced adhesion and shape change. nih.gov |
| Monocytes | Inhibition of PKC activity. cambridge.org | Not specified in provided context. |
| Platelets | Inhibition of PKC activity. smolecule.com | Not specified in provided context. |
Effects on Vitamin K-Dependent Carboxylase via Metabolites
A metabolite of vitamin E, specifically alpha-tocopheryl quinone, has been identified as a potent anticoagulant that can interfere with the action of vitamin K. drugbank.com This metabolite inhibits vitamin K-dependent carboxylase, a crucial enzyme in the blood coagulation cascade. drugbank.compharmacompass.comnih.gov This enzyme is responsible for the γ-carboxylation of specific glutamic acid residues in several blood clotting factors, a process essential for their function. nih.gov
The proposed mechanism for this interaction involves the competitive inhibition of the carboxylase by tocopheryl quinone. nih.govresearchgate.net Another possibility is a competitive redox reaction between tocopheryl quinone and the reduced form of vitamin K (vitamin K hydroquinone), which would deplete the cofactor necessary for the carboxylase enzyme. nih.govresearchgate.net High levels of vitamin E have been shown to lead to reduced levels of vitamin K-dependent carboxylase products in various models. researchgate.net This antagonism is supported by the fact that high dietary vitamin E can lead to increased bleeding, which can be counteracted by vitamin K supplementation. nih.gov
Modulation of Other Cellular Enzymes and Signaling Molecules
Beyond its well-documented impact on protein kinase C (PKC), this compound influences a range of other cellular enzymes and signaling molecules, contributing to its diverse biological effects. In vitro and non-human animal models have revealed that alpha-tocopherol can modulate key players in cellular signaling pathways.
One significant target is cytosolic phospholipase A2 (cPLA2) and cyclooxygenase-1 (COX-1) , both of which are upregulated by alpha-tocopherol. This upregulation enhances the release of prostacyclin, a potent vasodilator and inhibitor of platelet aggregation. smolecule.com Additionally, alpha-tocopherol has been shown to activate protein phosphatase 2A and diacylglycerol kinase . nih.gov
In the context of platelet aggregation, alpha-tocopherol downregulates the promoter activity of GPIIb , the alpha-subunit of a critical platelet membrane receptor, leading to reduced GPIIb protein expression and consequently, decreased platelet aggregation. drugbank.com It has also been observed to decrease the production of thrombin, a protein that induces platelet aggregation. drugbank.com A metabolite of vitamin E, alpha-tocopheryl quinone (TQ), acts as a potent anticoagulant by inhibiting vitamin K-dependent carboxylase, a crucial enzyme in the coagulation cascade. drugbank.com
Furthermore, alpha-tocopherol has been found to interact with and regulate the activity of various other proteins. It can bind to tocopherol-associated protein-1 (TAP-1), which may play a role in accelerating apoptosis. drugbank.com It also interacts with nuclear receptors, such as the pregnane (B1235032) X receptor (PXR), which is involved in the metabolism of xenobiotics. nih.govdrugbank.com
Table 1: Modulation of Cellular Enzymes and Signaling Molecules by this compound
| Enzyme/Signaling Molecule | Effect of this compound | Primary Outcome | References |
|---|---|---|---|
| Cytosolic Phospholipase A2 (cPLA2) | Upregulation | Enhanced release of prostacyclin | smolecule.com |
| Cyclooxygenase-1 (COX-1) | Upregulation | Enhanced release of prostacyclin | smolecule.com |
| GPIIb promoter | Downregulation | Decreased platelet aggregation | drugbank.com |
| Thrombin | Decreased production | Decreased platelet aggregation | drugbank.com |
| Vitamin K-dependent carboxylase | Inhibition (by metabolite α-TQ) | Anticoagulant effect | drugbank.com |
| Protein Phosphatase 2A | Activation | Modulation of cell signaling | nih.gov |
| Diacylglycerol Kinase | Activation | Modulation of cell signaling | nih.gov |
Gene Expression and Cellular Communication Regulation
This compound exerts significant influence over gene expression and cellular communication, acting as a regulator of various transcriptional processes.
Differential Gene Expression Analysis in Response to Alpha-Tocopherol Acetate
Studies have demonstrated that alpha-tocopherol can modulate the expression of a wide array of genes involved in critical cellular functions. In vitro and ex vivo experiments have shown its ability to down-regulate pro-inflammatory genes and alter the expression of genes related to cell signaling and the cell cycle. researchgate.net
In non-human animal models, dietary alpha-tocopherol has been observed to affect the expression of genes associated with apoptosis, lipid biosynthesis, ATP biosynthesis, and immune/inflammatory responses in the aging brain. researchgate.net For instance, in broiler chickens, supplementation with alpha-tocopherol acetate reduced the expression of myogenic determination factor 1 and peroxisome proliferator-activated receptor gamma, suggesting a reduction in muscle degeneration and lipid deposition. tandfonline.com It also led to a decrease in the expression of CCAAT/enhancer-binding protein alpha (CEBPα) and E-selectin (SELE), a gene linked to oxidative stress and inflammation. tandfonline.com
Furthermore, research using DNA arrays has identified specific genes that are sensitive to alpha-tocopherol levels. For example, alpha-tocopherol deficiency was found to upregulate the expression of Christmas factor (involved in blood coagulation) and 5α-steroid reductase type 1, while downregulating γ-glutamyl-cysteinyl synthetase, the rate-limiting enzyme in glutathione (B108866) synthesis. nih.gov In human umbilical vein endothelial cells (HUVECs), vitamin E supplementation was shown to delay cellular senescence, although it did not significantly alter the expression of senescence markers p16 and p21 at later passages. nih.gov
Table 2: Examples of Differential Gene Expression in Response to this compound
| Gene | Model System | Effect of this compound | Associated Function | References |
|---|---|---|---|---|
| Myogenic determination factor 1 (MyoD1) | Broiler Chickens | Downregulation | Muscle degeneration | tandfonline.com |
| Peroxisome proliferator-activated receptor gamma (PPARγ) | Broiler Chickens | Downregulation | Lipid deposition | tandfonline.com |
| CCAAT/enhancer-binding protein alpha (CEBPα) | Broiler Chickens | Downregulation | Adipogenesis | tandfonline.com |
| E-selectin (SELE) | Broiler Chickens | Downregulation | Inflammation | tandfonline.com |
| Christmas factor (Factor IX) | Rats (deficiency model) | Upregulation (in deficiency) | Blood coagulation | nih.gov |
| 5α-steroid reductase type 1 | Rats (deficiency model) | Upregulation (in deficiency) | Steroid metabolism | nih.gov |
| γ-glutamyl-cysteinyl synthetase | Rats (deficiency model) | Downregulation (in deficiency) | Glutathione synthesis | nih.gov |
Influence on Transcription Factors and Receptor Activity
This compound can directly and indirectly influence the activity of various transcription factors and receptors, thereby modulating gene expression. It has been shown to interact with nuclear receptors like the pregnane X receptor (PXR), which plays a role in xenobiotic metabolism. nih.govdrugbank.com
In murine T-lymphocytes, alpha- and gamma-tocopherol (B30145) were found to differentially regulate the expression of genes such as Cd40lg, Lta, Lif, and Il7. sci-hub.se Furthermore, alpha-tocopherol deficiency in mice has been linked to the activation of the liver X receptor (LXR), a transcription factor that can suppress the induction of the retinoic-related orphan receptor-α (RORA), which is essential for neural homeostasis. escholarship.org This suggests that alpha-tocopherol may play a role in cell signaling through the activation of nuclear receptors. escholarship.org
Some studies have also suggested that tocopherol-associated protein (TAP) may function as a transcription factor. scholaris.ca
Immunomodulatory Effects (In Vitro Studies)
This compound has demonstrated significant immunomodulatory effects in various in vitro studies, particularly in relation to T-lymphocyte function and the expression of cell adhesion molecules.
Modulation of T-Lymphocyte Mitogenic Response
In vitro studies have consistently shown that alpha-tocopherol can enhance the mitogenic response of T-lymphocytes. This effect has been observed in T-cells from aged mice, where alpha-tocopherol increased the proliferative response to mitogens. drugbank.comncats.ionih.gov The mechanism is thought to involve a direct mitogenic activity of vitamin E, independent of its antioxidant properties. drugbank.com
Different forms of tocopherol have been shown to have varying effects on lymphocyte proliferation. While all forms enhanced mitogen-stimulated T-lymphocyte proliferation, alpha-tocopherol was the most effective at inducing maximum proliferation, followed by gamma-, beta-, and delta-tocopherols. nih.gov Interestingly, at higher concentrations where alpha-tocopherol continued to enhance proliferation, the other tocopherols (B72186) exhibited an inhibitory effect. nih.gov
Supplementation with DL-alpha-tocopheryl acetate in vitro has been shown to improve age-associated declines in the ability of naïve T-cells to divide and produce interleukin-2 (B1167480) (IL-2). nih.gov Studies on human peripheral blood mononuclear cells from elderly individuals also showed that in vitro exposure to alpha-tocopherol increased the mitogenic response to concanavalin (B7782731) A and enhanced IL-2 production. researchgate.net
Table 3: In Vitro Effects of this compound on T-Lymphocyte Mitogenic Response
| Cell Type | Experimental Condition | Observed Effect | References |
|---|---|---|---|
| T-lymphocytes from aged mice | Alpha-tocopherol supplementation | Increased mitogenic response | drugbank.comncats.ionih.gov |
| Murine splenocytes | Supplementation with different tocopherol homologues | All forms enhanced proliferation, with α-tocopherol being the most efficient at lower doses. | nih.gov |
| Naïve T-cells from old mice | In vitro supplementation with d-α-tocopherol | Improved cell division and IL-2 production | nih.gov |
| Human peripheral blood mononuclear cells (elderly) | In vitro exposure to alpha-tocopherol | Increased mitogenic response to concanavalin A and enhanced IL-2 production | researchgate.net |
Downregulation of Cell Adhesion Molecules (ICAM-1, VCAM-1)
This compound has been shown to downregulate the expression of key cell adhesion molecules, namely Intercellular Adhesion Molecule-1 (ICAM-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This downregulation reduces the adhesion of blood components to the endothelium, a crucial step in the inflammatory process. smolecule.comdrugbank.comncats.io
In vitro studies using endothelial cells have demonstrated that alpha-tocopherol enrichment can decrease the expression of ICAM-1 and VCAM-1. smolecule.com This effect is believed to be one of the mechanisms behind the antithrombotic and anti-atherogenic properties of vitamin E. The inhibition of VCAM-1 expression by alpha-tocopherol has been observed in response to various stimuli, including oxidized LDL and certain cytokines. nih.gov
It is noteworthy that different isoforms of vitamin E may have opposing effects. For instance, while d-alpha-tocopherol can block VCAM-1-dependent lymphocyte transmigration, d-gamma-tocopherol may elevate it. nih.gov Similarly, alpha-tocopherol has been shown to inhibit ICAM-1 activation of PKCα, an effect that can be counteracted by gamma-tocopherol. nih.gov
Table 4: Downregulation of Cell Adhesion Molecules by this compound in Vitro
| Cell Adhesion Molecule | Cell Type | Observed Effect | Implication | References |
|---|---|---|---|---|
| ICAM-1 | Endothelial cells | Downregulation of expression | Reduced adhesion of blood components to endothelium | smolecule.comdrugbank.com |
| VCAM-1 | Endothelial cells | Downregulation of expression | Reduced adhesion of blood components to endothelium | smolecule.comdrugbank.comnih.gov |
| VCAM-1 | Endothelial cells | Inhibition of VCAM-1-dependent lymphocyte transmigration (by d-α-tocopherol) | Anti-inflammatory effect | nih.gov |
| ICAM-1 | Endothelial cells | Inhibition of ICAM-1 activation of PKCα (by α-tocopherol) | Anti-inflammatory effect | nih.gov |
Anti-Inflammatory and Analgesic Properties (Animal Models)
This compound, a stable form of vitamin E, has demonstrated significant anti-inflammatory and pain-relieving effects in various animal models. itmedicalteam.plresearchgate.netbiomedpharmajournal.org Its primary mechanism of action is linked to its potent antioxidant properties, which help to mitigate the inflammatory cascade. Research indicates that this compound can act synergistically with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin (B1665792), enhancing their anti-inflammatory and analgesic effects while also reducing their potential for causing gastric ulcers. itmedicalteam.plresearchgate.net
Studies utilizing rodent models of inflammation, such as carrageenan-induced paw edema, have shown that administration of this compound can significantly reduce swelling. researchgate.net This effect is dose-dependent, with higher doses exerting a more substantial anti-inflammatory response. researchgate.net In models of chronic inflammation, it has also been found to be effective. researchgate.net The analgesic properties have been observed in various pain models, including those induced by chemical irritants like formalin and fluoride. biomedpharmajournal.orgsemanticscholar.org In these studies, this compound was shown to reduce pain behaviors, indicating its potential to alleviate both acute and chronic pain. semanticscholar.org The combination of selenium and alpha-tocopherol has been noted to have a synergistic effect in reducing pain and inflammation in mice exposed to fluoride. biomedpharmajournal.org
Table 1: Anti-Inflammatory and Analgesic Effects of this compound in Animal Models
| Animal Model | Key Findings |
| Wistar Rats (Carrageenan and Formalin-induced inflammation) | Exhibited significant anti-inflammatory and analgesic activity, and acted synergistically with aspirin. itmedicalteam.plresearchgate.net |
| Swiss Albino Mice (Fluoride-induced pain and inflammation) | Showed analgesic and anti-inflammatory properties, with a synergistic effect when combined with selenium. biomedpharmajournal.org |
| Long Evans Rats (Formalin-induced pain) | Lowered flexing and licking duration in both early and late phases of the test, indicating analgesic effects. semanticscholar.org |
| Dogs (Surgically induced osteoarthritis) | A high dose of α-tocopherol supplementation showed potential for improving clinical symptoms. nih.gov |
Other Investigated Biological Activities (In Vitro and Non-Human Animal Models)
This compound is a well-established neuroprotective agent, primarily due to its potent antioxidant activity. drugbank.comnih.gov The central nervous system is particularly susceptible to oxidative stress due to its high oxygen consumption and lipid-rich composition. researchgate.net Alpha-tocopherol, the active form of vitamin E, is a lipid-soluble antioxidant that protects cell membranes from the damaging effects of reactive oxygen species (ROS), thereby preventing lipid peroxidation and subsequent neuronal damage. nih.govsigmaaldrich.com
In vitro studies have shown that alpha-tocopherol can protect neurons from oxidative damage induced by various toxins. semanticscholar.org Animal models of neurodegenerative diseases, such as Alzheimer's and Niemann-Pick C disease, have further substantiated these neuroprotective effects. semanticscholar.orgresearchgate.net In these models, dietary supplementation with alpha-tocopherol has been shown to improve cognitive function, reduce oxidative stress markers, and delay the progression of neurodegeneration. semanticscholar.orgresearchgate.net The mechanisms underlying these effects include the scavenging of free radicals and the modulation of signaling pathways involved in neuronal survival. nih.govresearchgate.net
Table 2: Neuroprotective Effects of Alpha-Tocopherol in In Vitro and Animal Models
| Model System | Key Findings |
| In Vitro (Primary cortical neurons) | Prevented Aβ-induced activation of p38 MAPK and subsequent tau hyperphosphorylation. semanticscholar.org |
| Animal Model (Tg2576 mice - Alzheimer's model) | Early administration reduced Aβ levels and amyloid deposits. semanticscholar.org |
| Animal Model (Niemann-Pick C mice) | Increased survival and improved locomotor function. researchgate.net |
| Animal Model (PLTP-KO mice with Aβ injection) | Prevented memory deficits and oxidative stress. semanticscholar.org |
This compound has been investigated for its potential role in preventing atherosclerosis and thrombosis, key events in cardiovascular disease. drugbank.compharmacompass.comjacc.org Its anti-atherogenic effects are largely attributed to its ability to inhibit the oxidation of low-density lipoprotein (LDL). drugbank.comnih.gov Oxidized LDL is a critical factor in the development of atherosclerosis, as it promotes the formation of foam cells and the development of atherosclerotic plaques. nih.gov By preventing LDL oxidation, alpha-tocopherol can help to slow this process.
Furthermore, alpha-tocopherol has demonstrated antithrombotic properties by inhibiting platelet aggregation. jacc.org Platelets play a central role in the formation of blood clots, and their aggregation can lead to thrombotic events. Studies have shown that both alpha- and gamma-tocopherol can decrease platelet aggregation and delay the formation of arterial thrombi in animal models, with gamma-tocopherol showing more potent effects in some cases. jacc.org These actions are thought to be mediated by an increase in endogenous antioxidant activity. jacc.org
Table 3: Anti-Atherogenic and Antithrombotic Effects of Tocopherols
Derivatives of alpha-tocopherol, such as α-tocopheryl succinate (α-TS) and α-tocopheryloxyacetic acid (α-TEA), have shown promising anti-cancer properties in various cancer cell lines. thieme-connect.commdpi.com These compounds can inhibit cell proliferation and induce apoptosis (programmed cell death) in a range of cancer cells, including prostate, breast, and colon cancer cells. thieme-connect.commdpi.comnih.gov Notably, these effects are often selective for cancer cells, with limited toxicity towards normal cells. mdpi.com
The mechanisms underlying these anti-cancer effects are multifaceted. Alpha-tocopherol derivatives have been shown to induce cell cycle arrest, preventing cancer cells from dividing. plos.org They can also trigger apoptosis through various signaling pathways. For instance, α-TEA has been found to induce apoptosis in breast cancer cells by up-regulating the expression of TGF-β receptor II and activating the Fas and JNK signaling pathways. tandfonline.com Some studies suggest that the anti-proliferative potency of tocotrienols, another form of vitamin E, may be greater than that of tocopherols. thieme-connect.com
Table 4: Anti-Proliferative and Pro-Apoptotic Effects of Alpha-Tocopherol Derivatives
Bioavailability, Metabolism, and Pharmacokinetics of Dl Alpha Tocopherol Acetate in Vitro and Non Human Animal Models
Intestinal Absorption and Hydrolysis
The journey of DL-alpha-tocopherol acetate (B1210297) from ingestion to systemic availability begins in the intestine, where it undergoes crucial enzymatic and physical processes.
Influence of Dietary Lipids on Absorption Efficiency
The absorption of the lipophilic DL-alpha-tocopherol acetate is intrinsically linked to the digestion and absorption of dietary fats. The presence of lipids is crucial for the formation of mixed micelles, which are essential for solubilizing the vitamin and facilitating its uptake by enterocytes. nih.govdrugbank.com
The type and amount of dietary fat can significantly influence the absorption efficiency of alpha-tocopherol (B171835) acetate. Studies in cockerels and Caco-2 cells have shown that mono- and polyunsaturated fatty acids tend to promote vitamin E absorption more effectively than saturated fatty acids. mdpi.comnih.gov In pigs, a diet high in polyunsaturated fatty acids (from soybean oil) led to lower plasma and tissue alpha-tocopherol concentrations compared to a diet with more saturated fat (tallow), suggesting an increased post-absorptive utilization of the vitamin. cambridge.org
Research has also indicated that long-chain triglycerides are more effective at enhancing the bioaccessibility of tocopherol acetate than medium-chain triglycerides. mdpi.com This is likely due to the greater solubilization capacity of mixed micelles formed from long-chain fatty acids. mdpi.com However, the relationship between the quantity of dietary fat and vitamin E absorption is not always linear. While some studies suggest that a higher amount of fat leads to better absorption, others have found that a minimal amount of fat is sufficient, with no further increase in bioavailability with higher fat intake. mdpi.comnih.gov For instance, one study reported that the absorption of alpha-tocopherol acetate was almost negligible when ingested with a very low amount of fat (2.7 g). mdpi.comnih.gov
The table below summarizes findings on the influence of dietary lipids on alpha-tocopherol acetate absorption:
| Dietary Lipid Factor | Effect on Alpha-Tocopherol Acetate Absorption | Model System | Reference |
| Mono- and Polyunsaturated Fatty Acids | Promote absorption compared to saturated fatty acids | Cockerels, Caco-2 cells | mdpi.comnih.gov |
| Long-Chain Triglycerides | Higher bioaccessibility than medium-chain triglycerides | In vitro digestion models | mdpi.com |
| High Polyunsaturated Fatty Acid Diet | Lower plasma and tissue concentrations (increased utilization) | Pigs | cambridge.org |
| Minimal Fat Intake (2.7 g) | Almost negligible absorption | Humans | mdpi.comnih.gov |
Comparative Absorption Efficiency with Other Tocopherol Forms
The absorption efficiency of this compound has been compared to other forms of vitamin E, primarily free alpha-tocopherol and other esters. At physiological doses, cannulation studies in animals have indicated no significant difference in absorption between alpha-tocopherol and alpha-tocopheryl acetate. europa.eu However, at higher intake levels, free tocopherol may be absorbed more efficiently than its esterified counterparts. europa.eu
A study in broilers directly compared the efficiency of tocopheryl-acetate and tocopherol. ugent.beresearchgate.nettrouwnutrition.com The results suggested that the hydrolysis of tocopheryl-acetate is a dose-dependent process that can become saturated at higher concentrations, while no such saturation was observed for free tocopherol. ugent.beresearchgate.nettrouwnutrition.com This implies that free tocopherol could be a more efficient source of vitamin E for the animal, especially at higher supplementation levels. ugent.beresearchgate.nettrouwnutrition.com The relative efficiency of tocopheryl-acetate in raising tissue levels compared to free tocopherol was found to be between 0.24 and 0.37 in this study. ugent.beresearchgate.net
In another study with broilers, all-rac-alpha-tocopherol acetate showed a significantly higher apparent absorption coefficient (70.8%) compared to all-rac-alpha-tocopherol succinate (B1194679) (58.0%). nih.gov This difference was attributed to a higher capacity of pancreatic carboxyl ester hydrolase to hydrolyze the acetate ester. nih.gov
The table below presents a comparison of absorption efficiency between different tocopherol forms:
| Tocopherol Form 1 | Tocopherol Form 2 | Comparative Absorption Efficiency | Model System | Reference |
| DL-alpha-Tocopheryl Acetate | Free Alpha-Tocopherol | Similar at physiological doses; Free form may be better at high doses. | Animals | europa.eu |
| DL-alpha-Tocopheryl Acetate | Free Alpha-Tocopherol | Free form is more efficient in raising tissue levels (relative efficiency of acetate: 0.24-0.37). | Broilers | ugent.beresearchgate.net |
| All-rac-alpha-Tocopherol Acetate | All-rac-alpha-Tocopherol Succinate | Acetate form has a higher apparent absorption coefficient (70.8% vs. 58.0%). | Broilers | nih.gov |
Systemic Transport and Tissue Distribution
Following absorption and hydrolysis, alpha-tocopherol enters the systemic circulation and is distributed to various tissues throughout the body.
Plasma Lipoprotein Binding and Transport
Once absorbed, alpha-tocopherol is incorporated into chylomicrons within the enterocytes and secreted into the lymphatic system, which then enters the bloodstream. europa.eufao.org In the circulation, lipoprotein lipase (B570770) acts on chylomicrons, leading to the transfer of alpha-tocopherol to other lipoproteins, primarily high-density lipoproteins (HDLs). fao.org The alpha-tocopherol in HDLs can then be exchanged with other lipoproteins like low-density lipoproteins (LDLs) and very-low-density lipoproteins (VLDLs). fao.org
The liver plays a central role in regulating the systemic distribution of alpha-tocopherol. Chylomicron remnants carrying newly absorbed alpha-tocopherol are taken up by the liver. drugbank.com Within the liver, a specific cytosolic protein, the alpha-tocopherol transfer protein (alpha-TTP), preferentially binds to alpha-tocopherol and facilitates its incorporation into nascent VLDLs. drugbank.comnih.govpnas.orgcambridge.org These VLDLs are then secreted from the liver, enriching the plasma with alpha-tocopherol for delivery to peripheral tissues. drugbank.compnas.org This selective process mediated by alpha-TTP is the reason why alpha-tocopherol is the predominant form of vitamin E found in blood and tissues, despite the presence of other tocopherol isomers in the diet. drugbank.comnih.gov
Tissue Accumulation and Retention Profiles (e.g., Liver, Kidney, Spleen, Heart, Muscle)
After its transport via lipoproteins, alpha-tocopherol is taken up by various tissues. The distribution is not uniform, with different organs exhibiting distinct accumulation and retention profiles.
Studies in sheep following intramuscular administration of DL-alpha-tocopheryl acetate have shown that tissues like the liver, spleen, and lung exhibit rapid absorption and elimination phases. cambridge.org In contrast, the heart, kidney, and pancreas show a slower elimination rate. cambridge.org After intravenous injection of radiolabelled D-alpha-tocopherol in sheep, the pancreas and adrenal glands showed the highest concentrations of the vitamin. cambridge.org
In pigs, intramuscular injection of d-alpha-tocopherol led to increased concentrations in the liver, muscle, and heart. animbiosci.org The brain, however, showed no significant change in alpha-tocopherol levels, suggesting a more controlled uptake mechanism. animbiosci.org Kinetic studies with deuterated tocopherol have indicated a rapid equilibration of new tocopherol in the liver and spleen, while turnover in the heart and muscle is much slower. fao.org
The liver is a primary site for the initial uptake and processing of absorbed alpha-tocopherol. europa.eu Following intravenous injection of alpha-tocopheryl acetate, the majority of radioactivity accumulates in the liver, where the ester is rapidly and extensively hydrolyzed. europa.eu The spleen and lung tissues also demonstrate significant metabolic activity towards alpha-tocopheryl acetate. europa.eu
The table below provides an overview of alpha-tocopherol tissue distribution in non-human animal models:
| Tissue | Accumulation/Retention Characteristics | Animal Model | Reference |
| Liver | Rapid absorption and elimination; high accumulation and hydrolysis of acetate form. | Sheep, Rats | europa.eucambridge.org |
| Spleen | Rapid absorption and elimination. | Sheep | cambridge.org |
| Lung | Rapid absorption and elimination. | Sheep | cambridge.org |
| Heart | Slow elimination rate; increased concentration after injection. | Sheep, Pigs | cambridge.organimbiosci.org |
| Kidney | Slow elimination rate. | Sheep | cambridge.org |
| Muscle | Increased concentration after injection; slower turnover. | Pigs, Sheep | fao.organimbiosci.org |
| Pancreas | Slow elimination rate; high concentration. | Sheep | cambridge.orgcambridge.org |
| Adrenal Gland | High concentration. | Sheep | cambridge.org |
| Brain | Resistant to depletion and repletion; no significant change after injection. | Pigs, General | fao.organimbiosci.org |
Metabolic Pathways and metabolite Formation
The metabolism of this compound first requires the hydrolysis of the acetate ester to release the free tocopherol form. This process primarily occurs in the gut, facilitated by esterases, before absorption. slu.se Once absorbed, the various stereoisomers of alpha-tocopherol are transported to the liver. slu.selumenlearning.com The liver plays a crucial role in discriminating between these stereoisomers, preferentially incorporating the RRR-alpha-tocopherol form into very low-density lipoproteins (VLDL) for distribution to other tissues, a process mediated by the alpha-tocopherol transfer protein (α-TTP). mdpi.comnuproxa.ch Stereoisomers that are not selected, particularly the 2S forms, are more readily metabolized for excretion. mdpi.comnih.gov
When alpha-tocopherol functions as a chain-breaking antioxidant, it donates a hydrogen atom from its chromanol ring to neutralize a lipid peroxyl radical, thereby becoming a tocopheroxyl radical itself. This radical can be reduced back to alpha-tocopherol or undergo further oxidation. One of the major oxidation products is alpha-tocopheryl quinone. nih.gov The formation of alpha-tocopheryl quinone involves the opening of the chroman ring. chiro.org While this product is a marker of alpha-tocopherol's antioxidant activity, its formation is not a prerequisite for the excretion of tocopherol metabolites. chiro.org Studies in rats have shown that the relative extent of alpha-tocopherol oxidation and the formation of its products are similar in both vitamin E-supplemented and unsupplemented animals.
In addition to alpha-tocopheryl quinone, other oxidation products, known as Simon metabolites, such as α-tocopheronic acid and its lactone, have been identified. chiro.org These metabolites, which also involve the opening of the chroman ring, were found in increased amounts in the urine of subjects consuming high doses of all-rac-alpha-tocopherol. chiro.org
The primary route for the metabolism and excretion of tocopherols (B72186) that are not retained by the body involves the shortening of the phytyl tail. This process is initiated by a cytochrome P450-mediated ω-hydroxylation, followed by β-oxidation, leading to the formation of water-soluble metabolites. slu.senih.gov The main end-product of this pathway is carboxyethyl-hydroxychroman (CEHC). chiro.orgnih.gov
Different forms of tocopherol are metabolized at different rates. Gamma- and delta-tocopherol (B132067) are almost entirely degraded to their respective CEHCs and excreted. chiro.org Similarly, the synthetic all-rac-alpha-tocopherol is preferentially metabolized to alpha-CEHC compared to the natural RRR-alpha-tocopherol. chiro.org This metabolic discrimination contributes to the lower bioavailability of the synthetic stereoisomers.
These CEHC metabolites can undergo further conjugation to increase their water solubility for excretion. Conjugated forms, including glucuronides and sulfates, have been identified. nih.govnih.gov In rats, sulfated CEHCs are major plasma metabolites. nih.gov Glycine and taurine (B1682933) conjugates of α-CEHC have also been discovered in the urine of mice and humans. nih.gov The primary route of excretion for these water-soluble metabolites is urine, while unabsorbed vitamin E and some metabolites secreted in bile are eliminated in the feces. lumenlearning.commdpi.comchiro.orgkarger.com
Formation of Alpha-Tocopheryl Quinone and Other Oxidation Products
Comparative Bioavailability Studies of Stereoisomers and Forms in Animals
This compound, also known as all-rac-alpha-tocopherol acetate, is a synthetic form of vitamin E composed of an equimolar mixture of eight stereoisomers (RRR, RRS, RSS, RSR, SSS, SSR, SRR, SRS). mdpi.comresearchgate.net This is in contrast to the natural form, D-alpha-tocopherol (RRR-alpha-tocopherol), which consists of only a single stereoisomer. mdpi.comnih.gov The stereochemistry, particularly at the C-2 position of the chromanol ring, is a critical determinant of biological activity and bioavailability. researchgate.net
Animal studies across various species have consistently demonstrated that natural D-alpha-tocopherol has a higher bioavailability than synthetic this compound. nih.govker.comuconn.edu This difference is primarily attributed to the selective action of the hepatic alpha-tocopherol transfer protein (α-TTP), which preferentially binds to the 2R-isomers (RRR, RRS, RSR, RSS) and incorporates them into VLDL for transport to tissues. nuproxa.chnih.govuconn.edu The 2S-isomers (SSS, SSR, SRS, SRR), which constitute 50% of the synthetic mixture, are poorly recognized by α-TTP and are consequently metabolized and excreted more readily. nih.govnih.gov
Rat Studies : In rats fed diets with either RRR- or all-rac-alpha-tocopheryl acetate, the concentrations of 2R-isomers in plasma and tissues were significantly higher than those of 2S-isomers. jst.go.jp The liver, however, was found to contain the highest proportion of the 2S stereoisomers, indicating its central role in their metabolic clearance. nih.govresearchgate.net Intravenous administration studies in rats also showed that 2R-isomers were preferentially released from the liver into the blood, while 2S-isomers were retained in the liver for longer periods. nih.gov The ratio of alpha-tocopherol concentration in plasma and tissues from the two sources varied, with plasma ratios between 1.04 and 1.74. nih.gov
Livestock Studies (Cattle, Swine, Horses) : Research in livestock has corroborated the findings from rodent models. In Holstein calves, plasma and kidney concentrations of alpha-tocopherol were higher when fed D-alpha-tocopherol compared to DL-alpha-tocopheryl acetate. nih.gov Studies in finishing swine showed that dietary supplementation with D-alpha-tocopheryl acetate resulted in the highest serum and tissue alpha-tocopherol concentrations compared to other forms, including DL-alpha-tocopheryl acetate. oup.com In horses, natural vitamin E (d-alpha-tocopherol) has been shown to be more bioavailable than the synthetic form (dl-alpha-tocopherol). ker.comforageplus.co.uk Some studies suggest the bioavailability of the natural form is approximately twice that of the synthetic form in this species. forageplus.co.uk
Table 1: Comparative Bioavailability of D-alpha-Tocopherol vs. This compound in Animal Models
| Animal Model | Key Findings | Reference(s) |
|---|---|---|
| Rats | Higher plasma and tissue concentrations of 2R-isomers compared to 2S-isomers from all-rac-α-tocopheryl acetate. jst.go.jp Liver retains higher proportions of 2S-isomers for metabolism. nih.govnih.gov Plasma RRR/all-rac concentration ratio varied from 1.04 to 1.74 depending on dose. | nih.govnih.govjst.go.jp |
| Cattle | Higher plasma and kidney α-tocopherol concentrations with D-α-tocopherol compared to DL-α-tocopheryl acetate. nih.gov D-alpha-tocopherol forms increased plasma tocopherol faster than racemic products. researchgate.net | nih.govresearchgate.net |
| Swine | D-α-tocopheryl acetate resulted in the highest serum and tissue α-tocopherol concentrations compared to DL-α-tocopheryl acetate. oup.com Natural vitamin E leads to greater vitamin E status in sows and piglets. cabidigitallibrary.org | oup.comcabidigitallibrary.org |
| Horses | Natural vitamin E (d-α-tocopherol) is more bioavailable than synthetic (dl-α-tocopherol). ker.comuconn.edu Natural acetate form has about twice the bioavailability of the synthetic acetate form. forageplus.co.uk | ker.comuconn.eduforageplus.co.uk |
| Broilers | D-α-tocopherol showed superior bioavailability in tissue retention compared to DL-α-tocopherol acetate. nih.gov | nih.gov |
The biological potency of different vitamin E forms has traditionally been assessed using the rat fetal resorption-gestation assay. ajol.infomdpi.com This assay measures the ability of a vitamin E form to prevent fetal death in vitamin E-deficient pregnant rats. mdpi.com Based on this and other bioassays, equivalence factors have been established to compare the various forms to RRR-alpha-tocopherol, which is assigned a biological activity of 100%. ajol.info
The eight stereoisomers present in this compound (all-rac-alpha-tocopheryl acetate) exhibit markedly different biological activities. The 2R-forms (RRR, RRS, RSR, RSS) are significantly more active than their 2S-counterparts (SSS, SSR, SRS, SRR).
Table 2: Relative Biological Activities of α-Tocopherol Stereoisomers (Based on Rat Fetal Resorption Assay)
| Stereoisomer | Relative Biological Activity (%) (RRR-α-tocopheryl acetate = 100%) | Reference(s) |
|---|---|---|
| RRR | 100 | ajol.info |
| RRS | 90 | |
| RSS | 73 | |
| RSR | 57 | |
| SRR | 31 | |
| SRS | 37 | |
| SSR | 21 | |
| SSS | 60 |
Historically, the biopotency ratio of natural (RRR) to synthetic (all-rac) alpha-tocopherol was established at 1.36:1. mdpi.comnih.gov This means 1 mg of RRR-alpha-tocopherol was considered equivalent to 1.36 mg of all-rac-alpha-tocopherol. wikipedia.org However, more recent studies, particularly those using deuterium-labeled tocopherols, have suggested that this ratio may underestimate the difference in bioavailability, proposing a ratio closer to 2:1. researchgate.netnih.govnih.gov
Conversion factors are used to standardize the expression of vitamin E activity in terms of mg of alpha-tocopherol.
Table 3: Vitamin E Equivalence Factors
| Form | Alternative Name | mg α-Tocopherol Equivalence | Reference(s) |
|---|---|---|---|
| d-α-tocopherol | RRR-α-tocopherol | 1.00 | eatforhealth.gov.au |
| dl-α-tocopherol acetate | all-rac-α-tocopheryl acetate | 0.67 | eatforhealth.gov.au |
| dl-α-tocopherol | all-rac-α-tocopherol | 0.74 | eatforhealth.gov.au |
These factors reflect the lower biological activity and retention of the synthetic isomers compared to the natural RRR-form. The discrimination against 2S-isomers by the α-TTP in the liver is the key biological mechanism underpinning these differences in potency and equivalence. chiro.orgfao.org
Derivatization and Analog Studies of Alpha Tocopherol Esters
Synthesis of Novel Alpha-Tocopherol (B171835) Derivatives
The synthesis of novel alpha-tocopherol derivatives involves various chemical strategies aimed at modifying the structure of the parent molecule, RRR-α-tocopherol. mdpi.com These modifications often target the hydroxyl group on the chromanol ring, which is the site of the molecule's primary antioxidant activity. wikipedia.org Esterification, the process of forming an ester, is a common method used to create more stable forms of tocopherol, such as tocopheryl acetate (B1210297) and tocopheryl succinate (B1194679). wikipedia.org
One approach to creating novel derivatives is through the alkylation of α-tocopherol. For instance, analogs of α-tocopheryloxyacetic acid (α-TEA) have been synthesized by alkylating α-tocopherol with various α-bromoacid ethyl esters. mdpi.com This process introduces different alkyl substituents into the ether-linked acetic acid moiety, leading to a series of new compounds with potentially altered biological activities. mdpi.com The reactions are typically conducted under mild conditions to achieve high yields. mdpi.com
Another synthetic route involves the modification of the succinic acid moiety in α-tocopheryl succinate (α-TS). mdpi.com To overcome the instability of α-TS under physiological conditions due to esterase activity, researchers have replaced the succinic moiety with an acetic acid part linked by a more stable ether bond, resulting in α-TEA. mdpi.com Further modifications have included introducing an additional carboxyl group to the α-position of the carboxyl group in the α-TS molecule. mdpi.com This can be achieved by alkylating dibenzyl malonate with α-tocopheryl chloroacetate, followed by hydrogenolysis. mdpi.com
Enzymatic synthesis is also a recognized method for producing vitamin E ester derivatives. mdpi.com This method is considered environmentally friendly and offers high catalytic efficiency and selectivity. mdpi.com Lipases are commonly used to catalyze the acylation of tocopherol with various acyl donors. researchgate.net For example, α-tocopherol can be reacted with succinic anhydride (B1165640) in the presence of a catalyst like nano-silica and immobilized 4-dimethylaminopyridine (B28879) to produce α-tocopherol succinate. mdpi.com Similarly, α-tocopherol acetate can be synthesized by reacting acetic anhydride with α-tocopherol using pyridine (B92270) as a catalyst. mdpi.com
The synthesis of more complex derivatives has also been explored. For instance, PEGylated derivatives of α-tocopherol have been created by attaching polyethylene (B3416737) glycol (PEG) to the tocopherol molecule using a 1,2,3-triazole ring as a linker via a click reaction. nih.gov Additionally, amino acid esters of α-tocopherol have been prepared using EDC/DMAP reaction conditions. nih.gov
The industrial synthesis of the basic all-rac-α-tocopherol involves the reaction of trimethylhydroquinone (B50269) with isophytol, often using iron and hydrogen chloride gas as a catalyst. wikipedia.org This process results in a mixture of eight stereoisomers. fao.org
These synthetic strategies have led to a diverse library of α-tocopherol derivatives, each with unique structural features that can be evaluated for their biological potential. mdpi.comnih.govnih.gov
Evaluation of Modified Esters for Enhanced or Altered Biological Activities (e.g., anticancer potential)
Modified alpha-tocopherol esters have been extensively evaluated for their biological activities, with a significant focus on their potential as anticancer agents. mdpi.comdntb.gov.uanih.gov Unlike the parent α-tocopherol, which has limited anticancer activity, certain synthetic derivatives, particularly α-tocopheryl succinate (α-TS) and α-tocopheryloxyacetic acid (α-TEA), have demonstrated potent pro-apoptotic and tumor-suppressive effects in various cancer cell lines. mdpi.comnih.gov These derivatives exhibit selective cytotoxicity against tumor cells while showing minimal toxicity to normal cells. mdpi.com
The anticancer mechanisms of these modified esters are multifaceted and include the induction of apoptosis (programmed cell death) and cell cycle arrest. dntb.gov.uanih.gov For instance, α-TS is known to act as a mitocan, a type of drug that targets and destabilizes mitochondria in cancer cells, leading to their death. mdpi.com α-TEA has also been shown to be a potent inducer of apoptosis in a wide range of cancer cells, including those of the breast, colon, prostate, and lung. mdpi.comnih.gov It can inhibit proliferation, migration, and invasion of cancer cells. mdpi.com
Research has shown that structural modifications can significantly impact the anticancer potency of these derivatives. mdpi.comnih.gov For example, introducing an alkyl substituent into the ether-linked acetic acid moiety of α-TEA was found to increase its anticancer activity. mdpi.com Specifically, α-tocopheryloxy-2-methylpropanoic acid, with two additional methyl groups, was more active against chronic lymphoblastic leukemia cells compared to α-TEA. mdpi.com In another study, the incorporation of fluorine at the chroman head or the ether linkage of α-TEA resulted in derivatives with enhanced pro-apoptotic activity in breast cancer cell lines. nih.gov
Furthermore, novel PEGylated derivatives of α-tocopherol have been synthesized and evaluated for their cytotoxicity against breast cancer cells. nih.gov One such derivative, TPGT1000, which has a higher molecular weight PEG chain, demonstrated greater cytotoxicity compared to derivatives with lower molecular weight PEGs. nih.gov Amino acid esters of α-tocopherol have also shown promising results, with some compounds exhibiting significant antiproliferative activity against breast and lung cancer cells, even surpassing the activity of commercially available α-tocopheryl succinate. nih.gov
The development of drug delivery systems, such as nanoparticles and micelles, is also being explored to enhance the anticancer potential of these vitamin E derivatives. nih.govnih.gov For example, α-tocopherol succinate-modified dextran (B179266) has been used to create nanocarriers for the anticancer drug doxorubicin, aiming to improve its delivery and reduce side effects. mdpi.com
The table below summarizes the findings from various studies on the anticancer potential of modified alpha-tocopherol esters.
| Derivative | Cancer Cell Line(s) | Observed Effect | Reference |
| α-Tocopheryl Succinate (α-TS) | Prostate (PC3, DU-145, LNCaP), Breast, Colon | Inhibition of cell proliferation, Induction of apoptosis | mdpi.comservice.gov.uk |
| α-Tocopheryloxyacetic Acid (α-TEA) | Breast (MCF7, MDA-MB-231), Lung, Colon, Prostate, Endometrial, Ovarian, Lymphoid | Induction of apoptosis, Inhibition of proliferation, migration, and invasion | mdpi.comnih.gov |
| α-Tocopheryloxy-2-methylpropanoic acid | Chronic Lymphoblastic Leukemia (CEM) | Increased anticancer activity compared to α-TEA | mdpi.com |
| Fluorinated α-TEA derivatives | Breast (MCF-7, MDA-MB-231), Mouse Mammary (66cl-4GFP) | Enhanced pro-apoptotic activity | nih.gov |
| PEGylated α-tocopherol (TPGT1000) | Breast (MCF-7) | Higher cytotoxicity compared to lower molecular weight PEG derivatives | nih.gov |
| α-Tocopherol amino acid esters | Breast (MCF-7, MDA-MB-231), Lung (A549) | Antiproliferative activity, Induction of apoptosis | nih.gov |
| Carboxylated α-TEA | Cervical Carcinoma (HeLa) | Higher activity selectively against HeLa cells compared to α-TEA | mdpi.com |
These studies collectively highlight the potential of modified alpha-tocopherol esters as a promising class of compounds for cancer therapy, warranting further investigation into their mechanisms of action and in vivo efficacy. mdpi.comdntb.gov.uanih.gov
Comparative Analysis of Different Tocopherol Esters (e.g., Acetate, Succinate, Phosphate) in Biological Systems
The biological activities of different alpha-tocopherol esters, such as acetate, succinate, and phosphate (B84403), vary significantly depending on the specific ester and the biological system being studied. nih.govtandfonline.com These differences are often attributed to their distinct chemical structures, which influence their stability, solubility, and interactions with cellular components. mdpi.comnih.gov
α-Tocopheryl Acetate (α-TAc) is a highly stable ester of α-tocopherol and is commonly used in dietary supplements. wikipedia.orgeuropa.eu For it to be biologically active, it must be hydrolyzed in the small intestine to free α-tocopherol before absorption. fao.org In terms of anticancer activity, α-tocopheryl acetate is generally considered less effective than other esters like α-tocopheryl succinate. tandfonline.com Some studies have even suggested that topical application of α-tocopheryl acetate may not prevent photocarcinogenesis and could potentially enhance skin cancer development, in contrast to free α-tocopherol. europa.eu However, in vitro studies have shown that it can be absorbed by intestinal cells, though less efficiently than free tocopherol. nih.govresearchgate.net
α-Tocopheryl Succinate (α-TS) has emerged as the most potent form of vitamin E for inducing anticancer effects. tandfonline.com Unlike α-tocopherol and α-tocopheryl acetate, α-TS has been shown to inhibit proliferation, induce differentiation, and trigger apoptosis in a variety of cancer cells without significantly affecting most normal cells. tandfonline.com Its anticancer activity is linked to its ability to target mitochondria and induce oxidative stress within cancer cells. iiarjournals.org However, α-TS is susceptible to hydrolysis by cellular esterases, which can limit its stability under physiological conditions. mdpi.com In terms of bioavailability, studies in some animal models have shown that the succinate ester is utilized less efficiently than the acetate ester, possibly due to differences in intestinal hydrolysis. researchgate.netresearchgate.net
α-Tocopheryl Phosphate (α-TP) is a water-soluble derivative of α-tocopherol. nih.gov In vitro studies have demonstrated its antimicrobial activity against various bacteria, a property not observed with α-tocopheryl acetate. nih.gov Both α-TP and α-TAc have been shown to interfere with bacterial adhesion and biofilm formation, with α-TP exhibiting greater activity. nih.gov In terms of anticancer potential, one study found that α-tocopheryl phosphate was inactive against the cancer cell lines tested. mdpi.com
A comparative study using Caco-2 intestinal cells found that at equivalent concentrations, the amount of tocopherol secreted was highest when provided as free tocopherol, intermediate as tocopherol acetate, and lowest as α-tocopheryl polyethylene glycol succinate 1000 (TPGS). nih.govresearchgate.net This suggests differences in the absorption and transport mechanisms of these various forms.
The table below provides a comparative overview of the biological activities of different alpha-tocopherol esters.
| Tocopherol Ester | Key Biological Activities | Comparative Notes | Reference(s) |
| α-Tocopheryl Acetate (α-TAc) | - Requires hydrolysis to free tocopherol for activity. fao.org- Generally less effective for anticancer activity compared to α-TS. tandfonline.com- May not prevent photocarcinogenesis. europa.eu | Less bioavailable than free tocopherol but more so than TPGS in Caco-2 cells. nih.govresearchgate.net | fao.orgtandfonline.comeuropa.eunih.govresearchgate.net |
| α-Tocopheryl Succinate (α-TS) | - Potent anticancer agent; induces apoptosis and inhibits proliferation in cancer cells. tandfonline.com- Selectively toxic to cancer cells. mdpi.com- Susceptible to hydrolysis by esterases. mdpi.com | Most effective form of vitamin E for anticancer activity. tandfonline.com Less bioavailable than the acetate ester in some animal models. researchgate.netresearchgate.net | mdpi.comtandfonline.comresearchgate.netresearchgate.net |
| α-Tocopheryl Phosphate (α-TP) | - Water-soluble. nih.gov- Exhibits antimicrobial activity. nih.gov- Interferes with bacterial adhesion and biofilm formation. nih.gov- Found to be inactive against some cancer cell lines in one study. mdpi.com | More effective than α-TAc in antimicrobial and anti-biofilm activities. nih.gov | mdpi.comnih.gov |
Theoretical and Computational Research on Dl Alpha Tocopherol Acetate
Predictive Modeling of Absorption and Bioavailability Kinetics
Predictive modeling of the absorption and bioavailability kinetics of DL-alpha-tocopherol acetate (B1210297) is a complex field that leverages experimental data to create models simulating its behavior in biological systems. These models are crucial for understanding how different factors influence its uptake and distribution.
Studies in various animal models provide foundational data for these predictive efforts. For instance, research in sheep following intraperitoneal administration of DL-alpha-tocopherol acetate has been used to develop compartmental models. One such study determined key pharmacokinetic parameters after administering labeled DL-alpha-tocopherol and unlabeled this compound. The time to reach maximum plasma concentration was similar across different forms, ranging from 21.5 to 26.7 hours. researchgate.net However, half-lives showed some variation. researchgate.net Deconvolution analysis of the plasma data indicated that the maximal input rate was achieved after a delay of 3 to 12 hours, with 50% of the substance absorbed after approximately 38 to 44 hours and 90% after 151 to 162 hours. researchgate.net Such kinetic data is instrumental in building and validating models that can predict the absorption profile following different administration routes.
Table 1: Pharmacokinetic Parameters of Tocopherol Forms in Sheep After Intraperitoneal Administration
| Parameter | 14C-labelled-DL-alpha-tocopherol | 3H-labelled-DL-alpha-tocopherol | Unlabelled this compound |
|---|---|---|---|
| Time to Max. Plasma Conc. (h) | ~21.5 | ~26.7 | ~22.6 |
| Plasma Half-life (h) | 99.6 ± 28.3 | 121.3 ± 38.5 | 75.0 ± 49.75 |
| Time to 50% Absorption (h) | 38.13 ± 16.76 | 44.3 ± 6.50 | Not Applicable |
| Time to 90% Absorption (h) | 151.2 ± 27.3 | 162.3 ± 11.2 | Not Applicable |
Source: Data derived from a study on sheep. researchgate.net
Dietary components, particularly fats, are a significant variable in the bioavailability of this compound. In adult cockerels, the addition of 3% fat to the diet substantially increased its bioavailability. researchgate.net Interestingly, the type of fat also played a role; a diet supplemented with linseed oil (rich in unsaturated fatty acids) resulted in a 44% greater plasma α-tocopherol response compared to a diet with hydrogenated coconut oil (rich in saturated fatty acids). researchgate.net Research suggests that the absorption efficiency of dl-α-tocopheryl acetate follows a bell-shaped curve in relation to the dose of dietary fat. researchgate.net
In human studies, the role of dietary fat appears more complex. A study using deuterium-labeled α-tocopherols in healthy women found that the fractional absorption of α-tocopherol was actually higher with a 0% fat meal (64% ± 3%) compared to a 40% fat meal (55% ± 3%). nih.gov Fasting did not significantly affect the total absorption but did slow the appearance of the oral tracer in the plasma. nih.gov These findings highlight the intricacies that predictive models must account for, including the complex interactions within the gastrointestinal lumen. The hydrolysis of the acetate ester, a necessary step for absorption, is influenced by dietary fat, which stimulates the required enzymes. nih.govmdpi.com
In vitro models using Caco-2 TC7 cells, which mimic human enterocytes, further inform predictive studies. Such models have shown that while tocopherol esters are often assumed to require hydrolysis before absorption, some portion may reach the enterocytes intact. mdpi.com Comparative uptake studies in animals have demonstrated that when administered with a meal, the absorption of α-tocopherol from its free phenol (B47542) form is equivalent to that from the acetate form. mdpi.com These cellular and animal data are vital for refining computational models of intestinal absorption, helping to predict the rate and extent of this compound bioavailability under various dietary conditions.
Molecular Docking and Simulation Studies of this compound Interactions
Molecular docking and simulation studies provide atomic-level insights into the interactions between this compound and biological macromolecules, such as enzymes and transport proteins. These computational techniques are essential for elucidating the mechanisms of its biotransformation and biological activity.
In silico studies have been conducted to understand the enzymatic biotransformation of α-tocopherol esters. One study focused on the interaction of α-tocopherol acetate with various lipases, using molecular dynamics to screen for enzymes with potential application in its biotransformation. frontiersin.org For the lipase (B570770) from Candida antarctica (CALB), molecular docking revealed that α-tocopherol acetate interacts with several amino acids within the enzyme's structure, primarily through van der Waals forces. frontiersin.org These weak interactions are crucial for positioning the molecule correctly for catalysis. frontiersin.org
Table 2: Amino Acid Interactions with α-Tocopherol Acetate in CALB Lipase
| Interacting Amino Acid | Type of Interaction |
|---|---|
| Ala 279 | Van der Waals |
| Ala 282 | Van der Waals |
| Glu 188 | Van der Waals |
| Leu 140 | Van der Waals |
| Thr 138 | Van der Waals |
| Thr 40 | Van der Waals |
Source: Data from in silico evaluation of enzymatic biotransformation. frontiersin.org
Furthermore, molecular dynamics simulations were used to analyze the trajectory of α-tocopherol acetate through tunnels within the lipase structure, identifying the most probable exit path for the product after its formation. frontiersin.org This type of simulation provides a dynamic picture of the biotransformation process that static docking alone cannot capture. frontiersin.org
Molecular docking has also been employed to investigate the potential therapeutic applications of tocopherols (B72186). In one study, DL-alphatocopherol was docked to fetal hemoglobin, revealing a significant binding affinity with a minimum binding energy of -12.52 kcal/mol and interaction with the active site residue HIS97. bonviewpress.com Another study explored the interaction of α-tocopherol with F-type ATPase, a key protein in mitochondrial function. The docking results showed a strong binding affinity of -9.0 kcal/mol, comparable to the standard drug glibenclamide (-9.4 kcal/mol). nih.gov These findings suggest a potential for tocopherol to modulate the activity of these proteins.
Advanced computational methods are also being applied. For instance, deep learning-based protein language models have been utilized to predict the interaction sites between tocopherol and key proteins involved in cardiovascular disease, aiming for highly accurate predictions of these critical protein-ligand interactions. researchgate.net
These computational approaches—from predictive kinetic modeling to molecular simulations—are powerful tools for understanding the fate and action of this compound in the body, guiding further experimental research and potential applications.
Integration in Advanced Research Materials Non Human Biological Applications
Incorporation into Biomaterials for Enhanced Properties (e.g., Ultra-High Molecular Weight Polyethylene)
DL-alpha-tocopherol has been successfully utilized as a stabilizing agent in ultra-high molecular weight polyethylene (B3416737) (UHMWPE), a material commonly used in articulating surfaces for joint endoprostheses. researchgate.net The primary purpose of incorporating alpha-tocopherol (B171835) into UHMWPE is to enhance its long-term oxidative stability. researchgate.net
UHMWPE components are often sterilized using gamma or electron-beam radiation to crosslink the polymer chains, which improves wear resistance. researchgate.netnih.gov However, this irradiation process generates residual free radicals within the polymer matrix. researchgate.netnih.gov In the presence of oxygen, these radicals can trigger an oxidative cascade, leading to the degradation of the material's mechanical properties and making it brittle over time. researchgate.netnih.gov
To counteract this, DL-alpha-tocopherol is incorporated into the UHMWPE. This can be achieved in two primary ways:
Blending: The vitamin is mixed with the UHMWPE resin powder before it is consolidated and crosslinked. nih.govresearchgate.net
Diffusion: The vitamin is diffused into the UHMWPE after it has already been crosslinked. nih.govresearchgate.net
As a potent antioxidant, DL-alpha-tocopherol works by scavenging the free radicals generated during and after the irradiation process, thereby preventing the oxidative degradation of the polyethylene. researchgate.net Research has shown that the addition of alpha-tocopherol can prolong the lifetime of UHMWPE in oxidative environments by a significant factor. researchgate.net This stabilization helps maintain the mechanical integrity and longevity of the biomaterial in research and clinical applications. polito.it
Table 1: Effects of DL-alpha-Tocopherol on Irradiated UHMWPE Properties
| Property | Observation with DL-alpha-Tocopherol | Reference |
|---|---|---|
| Oxidative Stability | Significantly increased; prevents post-irradiation oxidation cascade. | researchgate.netnih.gov |
| Mechanical Properties | Prevents embrittlement and deterioration of mechanical strength over time. | researchgate.net |
| Free Radical Scavenging | Effectively neutralizes unrequited polyethylene radicals from irradiation. | researchgate.net |
| Gel Fraction | Decreases with higher concentrations of vitamin E at certain radiation doses. | researchgate.net |
Surface Modification and Coatings with Alpha-Tocopherol Acetate (B1210297) for Biomedical Devices (e.g., Titanium Implants)
The application of DL-alpha-tocopherol acetate as a surface coating for biomedical devices, particularly those made from titanium and its alloys, is an area of active research. nih.govresearchgate.net The primary goal of such surface modification is to leverage the compound's properties to prevent device-associated complications, such as bacterial colonization and subsequent biofilm formation. nih.govplos.org
The process typically involves creating a solution of alpha-tocopherol acetate, often in ethanol (B145695) due to its hydrophobic nature, and applying it to the surface of the biomedical device, such as a sandblasted titanium disk. nih.govresearchgate.net This creates a coating that alters the surface properties of the implant. nih.gov The rationale is that by changing the surface characteristics, the initial adhesion of microbes can be hampered, which is a critical first step in the development of biofilm-related infections. nih.govresearchgate.net
Research has explored using alpha-tocopherol acetate to coat titanium surfaces to reduce microbial adhesion. nih.gov These coatings are being investigated for their potential to create a barrier effect, making it more difficult for bacteria responsible for prosthetic and joint infections to attach to and colonize the implant surface. plos.org This anti-adhesive property is a key focus, as preventing the initial attachment is crucial in the "race for the surface" between tissue integration and bacterial colonization on an implanted device. nih.gov
Evaluation of Bioactivity in Material Science Contexts (e.g., antimicrobial properties on surfaces)
In the context of material science, the bioactivity of this compound coatings is evaluated primarily for its ability to interfere with microbial processes on abiotic surfaces. While alpha-tocopherol itself is not a conventional antibiotic, its esterified form has been shown to possess properties that disrupt bacterial adhesion and biofilm formation. nih.govplos.org
Studies have been conducted to compare the in vitro efficacy of alpha-tocopherol acetate (α-T-Ac) and alpha-tocopheryl phosphate (B84403) (α-T-P) as coatings on titanium surfaces against bacteria commonly responsible for prosthetic joint infections. nih.govplos.org While α-T-P was found to have direct antimicrobial activity against the tested strains, α-T-Ac was largely ineffective at direct killing at the concentrations tested. nih.govresearchgate.net
However, both esters, including alpha-tocopherol acetate, demonstrated a significant ability to interfere with bacterial adhesion and prevent the formation of biofilm, especially by Staphylococcus aureus and Staphylococcus epidermidis. nih.govplos.org For instance, α-T-Ac coatings on titanium discs showed an inhibitory effect on biofilm development. nih.govplos.org
Table 2: Biofilm Inhibition by Alpha-Tocopherol Ester Coatings on Titanium Discs
| Bacterial Strain | Coating | Biofilm Reduction (%) | Time (hours) | Reference |
|---|---|---|---|---|
| S. epidermidis | α-T-Ac | 44-70% | 24 / 48 | nih.gov |
| S. epidermidis | α-T-P | 92-97% | 24 / 48 | nih.gov |
| S. aureus | α-T-Ac | 55% | 24 | nih.gov |
| S. aureus | α-T-P | 100% | 24 | nih.gov |
| S. aureus | α-T-P | 85% | 48 | nih.gov |
The mechanism by which alpha-tocopherol acetate interferes with biofilm formation is thought to be related to alterations at the bacterial membrane level, which affects the adhesion process. nih.govplos.org Although the direct antimicrobial effect of the acetate form is limited compared to the phosphate form, its ability to reduce biofilm formation makes it a promising candidate for coating materials to help prevent implant-associated infections. nih.govresearchgate.net
Emerging Research Avenues and Future Directions in Dl Alpha Tocopherol Acetate Studies
Unanswered Questions in Mechanisms of Action and Physiological Roles
Despite decades of research, significant questions remain regarding the precise mechanisms through which DL-alpha-Tocopherol acetate (B1210297) and its active form, alpha-tocopherol (B171835), exert their effects. The classic antioxidant function, which involves scavenging free radicals to prevent lipid peroxidation in cell membranes, is widely accepted. consensus.appncats.io However, this antioxidant activity alone does not fully account for all the observed biological effects, suggesting more complex and specific molecular functions are at play. ncats.io
A primary area of uncertainty lies in its non-antioxidant roles. Alpha-tocopherol has been shown to modulate the activity of several key enzymes involved in cellular signaling, including protein kinase C (PKC), which is crucial for cell proliferation and differentiation. nih.govmdpi.com Yet, the exact molecular interactions and the downstream consequences of this inhibition are not completely understood. The immunomodulatory effects of vitamin E, such as enhancing the T-lymphocyte response, have also been demonstrated, but the underlying mechanisms remain poorly defined, with suggestions that it may possess mitogenic activity independent of its antioxidant properties. ncats.iodrugbank.com
Furthermore, the discovery of the hepatic alpha-tocopherol transfer protein (α-TTP) has added another layer of complexity. nih.gov This protein shows a distinct preference for certain stereoisomers of alpha-tocopherol, specifically the naturally occurring RRR-form, over the other seven stereoisomers present in the synthetic all-racemic mixture of DL-alpha-Tocopherol acetate. nih.govunibe.ch While it is known that this selective binding governs the retention of alpha-tocopherol in the body, the full physiological implications of the differential metabolism and excretion of the less-preferred stereoisomers are still an active area of investigation. mdpi.com The potential for these other isomers to have unique biological activities, or to interfere with the functions of the RRR-form, represents a significant gap in current knowledge. The regulation of gene expression is another frontier; while alpha-tocopherol is known to influence the transcription of certain genes, the comprehensive picture of its impact on the transcriptome is far from complete. mdpi.com
Novel Applications and Research Frontiers in Non-Human Systems
This compound is extensively used in non-human systems to explore its physiological effects and potential therapeutic benefits. These studies provide crucial insights into its function and open doors to new applications, particularly in animal health and production.
In poultry science, research has focused on the ability of this compound to mitigate metabolic disorders. One notable application is in addressing "wooden breast" myopathy in broiler chickens, a condition that affects meat quality. Studies have shown that dietary supplementation with alpha-tocopherol acetate can reduce the severity of this condition, likely by preventing tissue oxidative damage. tandfonline.com
In ruminant health, this compound is a routine dietary supplement. nih.gov Research in dairy cows investigates how different formulations (e.g., adsorbed on silica (B1680970), microencapsulated, or in oil) affect the bioavailability of alpha-tocopherol in the plasma. nih.gov Understanding the kinetics of absorption and elimination helps optimize supplementation strategies to support cow health during critical periods like the transition phase, where they are susceptible to hypovitaminosis E. mdpi.com
Laboratory animal models are also pivotal. In rats induced with diabetes via streptozotocin, this compound has been used to study its effects on blood pressure and lipid profiles, providing insights into its potential role in managing diabetes-related complications. sigmaaldrich.comscientificlabs.co.uk Other studies in rats have explored its anti-inflammatory and analgesic properties, finding that it can act synergistically with drugs like aspirin (B1665792) to reduce inflammation and pain. researchgate.net Furthermore, zebrafish, a popular biomedical model organism, are often maintained on standardized diets containing this compound, facilitating research into diet-induced diseases and metabolic disorders. oup.com
Table 1: Research Applications of this compound in Non-Human Systems This table is interactive. Click on the headers to sort.
| Animal Model | Research Area | Key Findings | Citation(s) |
|---|---|---|---|
| Broiler Chickens | Muscle Myopathy | Supplementation with alpha-tocopherol acetate reduced the severity of wooden breast myopathy. | tandfonline.com |
| Dairy Cows | Bioavailability | The formulation (e.g., oil, microencapsulated) of DL-alpha-tocopheryl acetate significantly impacts the rate of absorption and elimination of alpha-tocopherol in plasma. | nih.gov |
| Rats | Diabetes Complications | Used as a tool to study the effect of vitamin E on blood pressure and lipid profiles in a streptozotocin-induced diabetes model. | sigmaaldrich.comscientificlabs.co.uk |
| Rats | Anti-inflammatory Action | Demonstrated anti-inflammatory and analgesic activity and showed a synergistic effect with aspirin. | researchgate.net |
Methodological Advancements in Characterization and Analysis
The accurate quantification of this compound and its active form, alpha-tocopherol, in various matrices is essential for research. High-Performance Liquid Chromatography (HPLC) remains the predominant analytical technique for this purpose. sigmaaldrich.com Methodological advancements have focused on enhancing sensitivity, specificity, and efficiency.
Modern HPLC methods often employ post-column photochemical reactions coupled with UV and fluorescence detection to simultaneously determine this compound and alpha-tocopherol in complex food matrices. nih.govresearchgate.net The use of fluorescence detection, in particular, can achieve very low limits of quantification (LOQ), reaching levels as low as 2 mg/kg in animal feeding stuffs. europa.eu Sample preparation has also been streamlined through techniques like solid-phase extraction (SPE) on C18 cartridges, which effectively cleans up extracts from fatty foods and biological samples before HPLC injection. nih.govresearchgate.net
For plasma analysis, simplified HPLC-UV methods have been developed that avoid the need for saponification, a harsh step that can degrade the analyte. tandfonline.com These methods involve protein denaturation with methanol (B129727) followed by liquid-liquid extraction with solvents like petroleum ether, offering good recovery and repeatability. tandfonline.com
Beyond liquid chromatography, Gas Chromatography with Flame Ionization Detection (GC-FID) is another established method, particularly for determining the compound in oil formulations and feed additives. europa.eu More recently, alternative techniques are being explored. Fourier Transform Infrared Spectroscopy (FTIR), for instance, has been investigated as a rapid, alternative method for the quantitative analysis of alpha-tocopherol in vegetable oils, potentially reducing the time and complexity associated with traditional chromatographic methods. nih.gov
Table 2: Analytical Methods for this compound Characterization This table is interactive. Click on the headers to sort.
| Method | Detector(s) | Sample Matrix | Key Performance Characteristics | Citation(s) |
|---|---|---|---|---|
| HPLC | UV, Fluorescence | Foods (juices, sauces, butter) | LOQ: 10-20 µg/kg; Recoveries: 57.1-105.8% | nih.govresearchgate.net |
| HPLC | Fluorescence, UV | Animal Feed, Premixtures | LOQ: 2 mg/kg (Fluorescence), 10 mg/kg (UV) | europa.eu |
| HPLC | UV (294 nm) | Animal Plasma | Avoids saponification; Mean recovery: 100% | tandfonline.com |
| HPLC | UV (260-310 nm) | Pharmaceutical Preparations | Gradient elution for separating impurities. | google.com |
| GC-FID | Flame Ionization | Feed Additives, Oils | Used for oil formulations and powders after extraction. | europa.eu |
Q & A
Q. What are the common synthesis methods for DL-alpha-tocopherol acetate, and how are reaction conditions optimized?
this compound is synthesized via esterification of DL-alpha-tocopherol with acetic anhydride or acetyl chloride. Catalysts like 4-dimethylaminopyridine (DMAP) immobilized on MCM-41 silica improve yield and reduce side reactions . Optimization involves controlling temperature (60–80°C), reaction time (4–6 hours), and stoichiometric ratios. Post-synthesis purification via column chromatography or crystallization ensures >96% purity, validated by HPLC .
Q. Why is the acetate form preferred over free tocopherol in experimental formulations?
The acetate form enhances oxidative stability, making it suitable for long-term storage and in vivo studies where degradation by light or heat is a concern. While bioavailability is comparable to free tocopherol, the ester requires enzymatic hydrolysis in the intestine for absorption, allowing controlled release in metabolic studies .
Q. How should this compound be stored to maintain stability in laboratory settings?
Store at 2–8°C in airtight, light-resistant containers. Avoid freezing or exposure to humidity. Stability testing via periodic HPLC analysis is recommended, as degradation products (e.g., quinones) can form under prolonged light exposure .
Advanced Research Questions
Q. What analytical techniques are most effective for quantifying this compound in complex matrices?
Reverse-phase HPLC with C18 or C30 columns and UV detection (λ = 292 nm) is standard for quantification in biological samples. For high-resolution analysis, LC-MS/MS or qNMR provides specificity against matrix interference. Method validation includes spike-recovery tests (85–115% acceptable range) and calibration with certified reference materials (e.g., USP/EP standards) .
Q. How can researchers resolve contradictions in reported biological efficacy, such as antioxidant vs. pro-oxidant effects?
Systematic review of experimental variables is critical:
- Dosage: High doses (>1000 IU/kg in rodents) may induce pro-oxidant effects due to redox cycling.
- Model system: Cell culture vs. in vivo models (e.g., poultry vs. mammals) show differing metabolic pathways.
- Co-administered compounds: Interactions with drugs (e.g., proton pump inhibitors) or nutrients (e.g., selenium) can modulate effects .
Q. What are key considerations when designing animal studies to evaluate this compound’s role in oxidative stress?
- Dose calculation: Adjust for species-specific bioavailability (e.g., 50–200 mg/kg/day in poultry ).
- Administration route: Oral gavage in oil vehicles (e.g., olive oil) ensures consistent absorption.
- Controls: Include baseline oxidative markers (e.g., malondialdehyde for lipid peroxidation) and positive controls (e.g., ascorbic acid) .
Q. How can impurities in this compound impact experimental outcomes, and how are they monitored?
Common impurities include residual acetic acid, oxidation byproducts (e.g., tocopheryl quinone), and stereoisomers. GC-MS or gradient HPLC identifies these contaminants. Pharmacopeial standards (e.g., Ph Eur) set limits for impurities (<1.0% total), requiring batch-specific Certificates of Analysis (CoA) for reproducibility .
Methodological Notes
- Synthesis Optimization: Kinetic studies using Arrhenius plots can refine temperature-dependent reaction rates .
- Analytical Validation: Cross-validate results with multiple techniques (e.g., HPLC and NMR) to confirm accuracy in complex matrices .
- Biological Models: Use genetically modified organisms (e.g., Nrf2 knockout mice) to isolate tocopherol-specific antioxidant pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
